Technical Documentation Center

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
  • CAS: 1513050-52-6

Core Science & Biosynthesis

Foundational

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine Abstract This technical guide provides a comprehensive and robust protocol for the synthesis of (1-methyl-3-(pyridin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive and robust protocol for the synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The proposed synthetic strategy is designed for modularity and efficiency, employing a sequence of well-established and high-yielding reactions. The core of the synthesis involves the construction of the 3-aryl-pyrazole scaffold via a Suzuki-Miyaura cross-coupling reaction, followed by regioselective C4-formylation using the Vilsmeier-Haack reaction, and concluding with a direct reductive amination to furnish the target primary amine. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and justifications for the selected methodologies, tailored for researchers and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Acomplia.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. The specific target molecule, (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, incorporates three key structural motifs:

  • A 1-methylpyrazole core: The methylation at the N1 position blocks metabolic N-dealkylation and influences the electronic properties and orientation of substituents.

  • A pyridin-3-yl moiety at C3: This group introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and a point for salt formation, significantly impacting the compound's pharmacokinetic properties. Arylated pyrazoles are a well-recognized class of compounds in medicinal chemistry.[3]

  • An aminomethyl group at C4: This flexible linker provides a primary amine, a crucial functional group for forming ionic bonds or covalent linkages with biological targets.

The rational synthesis of such poly-functionalized heterocycles requires a strategic approach that allows for precise control over regiochemistry and functional group installation.

Synthetic Strategy and Retrosynthetic Analysis

The selected synthetic pathway is predicated on a convergent and logical disconnection of the target molecule. The primary amine is retrosynthetically derived from a pyrazole-4-carbaldehyde intermediate, a common and reliable transformation. This aldehyde is, in turn, formed by the formylation of a disubstituted pyrazole core. The pyrazole core itself is constructed by coupling two simpler heterocyclic fragments. This approach ensures modularity, allowing for the potential synthesis of analogues by substituting the initial building blocks.

Retrosynthetic Pathway

The disconnection strategy is visualized below. The target amine (1) is traced back to the key aldehyde intermediate (2) . This aldehyde is derived from the formylation of the 1-methyl-3-(pyridin-3-yl)-1H-pyrazole (3) , which is assembled from 1-methyl-3-bromo-1H-pyrazole (4) and pyridine-3-boronic acid (5) via a palladium-catalyzed cross-coupling reaction.

G mol1 (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (1) mol2 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (2) mol1->mol2 Reductive Amination mol3 1-methyl-3-(pyridin-3-yl)-1H-pyrazole (3) mol2->mol3 Vilsmeier-Haack Formylation mol4 1-methyl-3-bromo-1H-pyrazole (4) mol3->mol4 Suzuki-Miyaura Coupling mol5 Pyridine-3-boronic acid (5) mol3->mol5 Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target compound.

Causality of Strategic Choices
  • Suzuki-Miyaura Coupling (Step 1): This reaction is chosen for its exceptional reliability, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[4] It provides a robust method for forging the C-C bond between the pyrazole and pyridine rings with high regioselectivity, which is often a challenge in de novo pyrazole synthesis.[5]

  • Vilsmeier-Haack Reaction (Step 2): This is the classic and most efficient method for introducing a formyl group at the electron-rich C4 position of the pyrazole ring.[6][7][8] The reaction is typically high-yielding and proceeds under relatively mild conditions.

  • Reductive Amination (Step 3): This is one of the most powerful methods for synthesizing amines.[9][10] It is a one-pot procedure that combines the formation of an imine from the aldehyde and its subsequent reduction. This method is highly selective for producing the primary amine and avoids the over-alkylation issues often associated with direct alkylation methods.[11]

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole (3)

This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst with a suitable phosphine ligand, such as XPhos, is crucial for achieving high yields, especially with heteroaryl substrates.[4]

Experimental Protocol:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-methyl-3-bromo-1H-pyrazole (4) (1.0 eq), pyridine-3-boronic acid (5) (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and the ligand, XPhos (0.04 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product (3) .

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W.EquivalentsRole
1-Methyl-3-bromo-1H-pyrazole (4)161.011.0Substrate
Pyridine-3-boronic acid (5)122.921.2Coupling Partner
Pd(OAc)₂224.500.02Catalyst Precursor
XPhos476.630.04Ligand
Potassium Phosphate (K₃PO₄)212.272.0Base
Step 2: Synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (2)

This transformation is achieved via the Vilsmeier-Haack reaction. The electrophile, the Vilsmeier reagent (a chloroiminium salt), is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] This reagent then attacks the C4 position of the pyrazole ring.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Wheland Intermediate Vilsmeier->Intermediate Pyrazole Pyrazole Core (3) Pyrazole->Intermediate Attack at C4 Product Formylated Pyrazole (2) Intermediate->Product Rearomatization

Sources

Exploratory

synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine from pyrazole-4-carbaldehyde

Title: Synthesis and Mechanistic Evaluation of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine from Pyrazole-4-carbaldehyde Abstract (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a highly valuable buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Mechanistic Evaluation of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine from Pyrazole-4-carbaldehyde

Abstract (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a highly valuable building block in the development of kinase inhibitors and CNS-active therapeutics. Its dense functionalization—comprising a methylated pyrazole core, a pyridin-3-yl substituent, and a primary methanamine—presents a unique synthetic challenge. This technical guide details a highly regioselective, self-validating four-step synthetic methodology starting from commercially available 1H-pyrazole-4-carbaldehyde.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the target methanamine requires the precise installation of three functionalities onto the pyrazole core: an N-methyl group, a C3-pyridyl group, and a C4-methanamine.

1.1 The Regioselectivity Conundrum: Why Brominate First? A common pitfall in pyrazole functionalization is the misordering of N-alkylation and C-halogenation. If 1H-pyrazole-4-carbaldehyde is first methylated to yield 1-methyl-1H-pyrazole-4-carbaldehyde, subsequent electrophilic bromination is strongly directed to the C5 position due to the electron-donating effect of the adjacent N-methyl group. This pathway predominantly yields the undesired 5-bromo isomer.

Conversely, by performing the electrophilic bromination prior to methylation, the inherent symmetry and tautomerism of the unprotected pyrazole ring are leveraged. Bromination of 1H-pyrazole-4-carbaldehyde yields 3-bromo-1H-pyrazole-4-carbaldehyde (which exists in equilibrium with its 5-bromo tautomer). Subsequent N-methylation traps both tautomeric forms, yielding a separable mixture of 1-methyl-3-bromo and 1-methyl-5-bromo isomers. This logical sequencing is critical for accessing the C3-functionalized scaffold[1].

1.2 Suzuki-Miyaura Cross-Coupling The isolated 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as an excellent electrophile for palladium-catalyzed cross-coupling. Utilizing pyridin-3-ylboronic acid with a robust catalyst like Pd(dppf)Cl₂ ensures efficient transmetalation and reductive elimination, overcoming the potential chelating effects of the pyridyl nitrogen.

1.3 Two-Stage Reductive Amination Direct reductive amination of aldehydes with ammonia gas often suffers from over-alkylation, generating secondary or tertiary amines. To ensure absolute fidelity in producing the primary methanamine, a two-stage protocol is employed: condensation with hydroxylamine to form a stable oxime, followed by dissolving metal reduction (Zn/AcOH).

Visualizing the Synthetic Logic

Regioselectivity Start 1H-pyrazole-4-carbaldehyde PathA Path A: Direct Methylation Start->PathA PathB Path B: Direct Bromination Start->PathB IntA 1-methyl-1H-pyrazole- 4-carbaldehyde PathA->IntA IntB 3-bromo-1H-pyrazole- 4-carbaldehyde (Tautomeric) PathB->IntB BromA Bromination (NBS) IntA->BromA MethB Methylation (MeI) IntB->MethB ResultA Major: 5-bromo isomer (Undesired) BromA->ResultA ResultB Mixture: 3-bromo & 5-bromo (Separable) MethB->ResultB

Logical relationship demonstrating the necessity of bromination prior to N-methylation.

SyntheticRoute SM Pyrazole-4-carbaldehyde Step1 Bromination (NBS, DMF) SM->Step1 Int1 3-bromo-1H-pyrazole- 4-carbaldehyde Step1->Int1 Step2 N-Methylation (MeI, K2CO3) Int1->Step2 Int2 3-bromo-1-methyl-1H- pyrazole-4-carbaldehyde Step2->Int2 Step3 Suzuki Coupling (Py-3-B(OH)2, Pd) Int2->Step3 Int3 1-methyl-3-(pyridin-3-yl)- 1H-pyrazole-4-carbaldehyde Step3->Int3 Step4 Reductive Amination (NH2OH then Zn/AcOH) Int3->Step4 Target Target Methanamine Step4->Target

Synthetic workflow for (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: Charge a round-bottom flask with 1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF (0.5 M). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot should be completely consumed. LC-MS analysis will confirm the presence of the [M+H]⁺ ion corresponding to the brominated product.

  • Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Synthesis and Isolation of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: Dissolve 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Alkylation: Cool the mixture to 0 °C and add methyl iodide (MeI, 1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • IPC: TLC will reveal two closely eluting spots corresponding to the 1,3- and 1,5-regioisomers.

  • Workup & Purification: Quench with water and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). The 3-bromo-1-methyl isomer is isolated and confirmed via 2D-NOESY NMR (absence of NOE between the N-methyl protons and the pyrazole ring proton, which would be present in the 5-bromo isomer)[2].

Protocol 3: Synthesis of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

  • Reaction Setup: In a Schlenk tube, combine 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), pyridin-3-ylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and water (0.2 M).

  • Degassing: Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and heat at 90 °C for 8 hours.

  • IPC: LC-MS will indicate the consumption of the bromide and the appearance of the cross-coupled product mass.

  • Workup: Filter the mixture through a pad of Celite, washing with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and concentrate. Purify via column chromatography (DCM/MeOH 95:5) to yield the product.

Protocol 4: Synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

  • Oxime Formation: Dissolve the aldehyde from Protocol 3 (1.0 equiv) in absolute ethanol (0.2 M). Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux the mixture for 2 hours. Concentrate the solvent, wash with water, and filter the precipitated oxime intermediate.

  • Reduction: Dissolve the crude oxime in glacial acetic acid (0.1 M). Slowly add zinc dust (5.0 equiv) portion-wise at room temperature. Stir vigorously for 4 hours.

  • IPC: A ninhydrin stain on a TLC plate will show a bright purple spot, confirming the presence of the primary amine.

  • Workup: Filter the unreacted zinc through Celite. Cool the filtrate to 0 °C and carefully neutralize with 6N NaOH until pH > 10. Extract the basic aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure target methanamine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route, assuming optimized conditions on a 10-gram scale.

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity (HPLC)
1 BrominationNBS, DMF60 °C / 4 h85 - 90%> 95%
2 N-MethylationMeI, K₂CO₃, DMF25 °C / 12 h35 - 40%*> 98%
3 Suzuki CouplingPy-3-B(OH)₂, Pd(dppf)Cl₂90 °C / 8 h75 - 82%> 95%
4a Oxime FormationNH₂OH·HCl, NaOAc, EtOH78 °C / 2 h90 - 95%> 95%
4b ReductionZn dust, AcOH25 °C / 4 h80 - 85%> 98%

*Yield reflects the isolation of the specific 3-bromo regioisomer from the mixture of 1,3- and 1,5-isomers.

References[2] Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00305[1] Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. National Library of Medicine (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7938367/

Sources

Foundational

Spectroscopic Data and Structural Characterization of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: An In-Depth Technical Guide

Executive Summary & Rationale In modern drug discovery, the accurate structural elucidation of complex heterocycles is paramount. The compound (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine represents a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the accurate structural elucidation of complex heterocycles is paramount. The compound (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine represents a privileged, bifunctional scaffold. The pyridine moiety frequently serves as a hinge-binding element in protein kinase inhibitors, while the primary methanamine group provides a versatile vector for amide coupling and hydrogen-bond donation[1].

However, the synthesis of substituted pyrazoles often yields regiochemical isomers (e.g., N1 vs. N2 methylation). Spectroscopic characterization of such pyrazole derivatives requires a rigorous, multi-modal approach to unambiguously assign regiochemistry and confirm functional group integrity[2]. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic profiling of this molecule, detailing the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Profiling: Causality and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The exact positioning of the N-methyl group on the pyrazole ring is a common source of synthetic ambiguity, necessitating advanced 2D NMR techniques for definitive structural elucidation[3].

Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over Chloroform-d (CDCl₃) for two reasons. First, the highly polar primary amine exhibits superior solubility in DMSO. Second, DMSO-d6 strongly hydrogen-bonds with the -NH₂ protons, slowing their exchange rate and allowing them to be observed as a distinct, broad singlet rather than being lost to the baseline or rapidly exchanging with trace acidic impurities[2].

Regiochemical Assignment via HMBC: To prove that the methyl group is at the N1 position (rather than N2), Heteronuclear Multiple Bond Correlation (HMBC) is critical. A strong ³J C-H coupling is observed between the N-CH₃ protons (δ 3.85) and the pyrazole C5 carbon (δ 131.5). If the methyl group were at the N2 position, this correlation would be absent, and a correlation to C3 would be observed instead.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D ¹H & ¹³C NMR (Initial Shift Analysis) A->B C D₂O Exchange (Identify -NH₂ Protons) B->C D 2D HSQC (Direct C-H Connectivity) B->D F Unambiguous Structural Assignment C->F E 2D HMBC (Long-Range C-H, N-CH₃) D->E E->F

Figure 1: Self-validating NMR workflow for unambiguous regiochemical assignment.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is utilized due to the presence of two highly basic nitrogen centers (the primary amine and the pyridine nitrogen). The collision-induced dissociation (CID) fragmentation pathway is highly predictable and serves as a secondary validation of the structure. The primary neutral loss is ammonia (-17 Da) from the methanamine group, followed by the higher-energy cleavage of the pyridine ring.

MS_Frag M Molecular Ion [M+H]⁺ m/z 189.1135 F1 Loss of NH₃ (-17 Da) m/z 172.0869 M->F1 CID (15-25 eV) F2 Loss of Pyridine (-79 Da) m/z 110.0712 M->F2 Higher CE (>30 eV) F3 Pyrazole Core Fragment m/z 93.0447 F1->F3 Secondary Cleavage

Figure 2: Proposed ESI-MS/MS collision-induced dissociation fragmentation pathway.

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Pyridine H-2'8.95d2.01HHighly deshielded, ortho to N
Pyridine H-6'8.52dd4.8, 1.61HOrtho to N
Pyridine H-4'8.05dt7.9, 2.01HPara to N
Pyrazole H-57.72s-1HAdjacent to N-CH₃
Pyridine H-5'7.45dd7.9, 4.81HMeta to N
N-CH₃3.85s-3HPyrazole N1-methyl
-CH₂-3.65s-2HMethylene bridge
-NH₂1.80br s-2HPrimary amine (exchanges with D₂O)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentHMBC Correlations (Key)
149.5CHPyridine C-2'H-4', H-6'
148.8CqPyrazole C-3Pyridine H-2', H-4'
148.2CHPyridine C-6'H-4', H-5'
134.1CHPyridine C-4'H-2', H-6'
131.5CHPyrazole C-5N-CH₃ (Confirms N1 methylation)
129.0CqPyridine C-3'H-5', Pyrazole H-5
123.8CHPyridine C-5'H-4', H-6'
118.2CqPyrazole C-4-CH₂-
38.5CH₃N-CH₃Pyrazole C-5
35.2CH₂-CH₂-Pyrazole C-3, C-4, C-5
Table 3: HRMS and FT-IR Data
TechniqueParameterObserved ValueTheoretical/Expected
ESI-HRMS [M+H]⁺ (m/z)189.1138189.1135 (C₁₀H₁₃N₄⁺)
ESI-HRMS Mass Error (ppm)+1.58 ppm< 5.0 ppm
FT-IR (ATR) N-H Stretch3350, 3280 cm⁻¹Primary amine doublet
FT-IR (ATR) C-H Aromatic3050 cm⁻¹> 3000 cm⁻¹
FT-IR (ATR) C=N, C=C1585, 1560 cm⁻¹Heteroaromatic ring stretches

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition and Regiochemical Validation

This protocol is designed as a self-validating system to ensure absolute confidence in the structural assignment.

  • Sample Preparation: Dissolve 15 mg of the synthesized (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Tuning (Causality): Transfer the solution to a high-quality 5 mm NMR tube. Perform automated gradient shimming (Z-axis) and probe tuning on a 400 MHz (or higher) spectrometer. Reasoning: Precise shimming is required to achieve a linewidth of < 1.0 Hz, which is necessary to resolve the fine meta-coupling (J = 1.6 - 2.0 Hz) on the pyridine ring.

  • 1D Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • Self-Validation via D₂O Exchange: Add 10 μL of D₂O directly to the NMR tube, cap tightly, and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum. Reasoning: Deuterium rapidly exchanges with the labile amine protons. The disappearance of the broad singlet at δ 1.80 ppm definitively self-validates the primary amine (-NH₂) assignment.

  • 2D Acquisition: Acquire ¹H-¹³C HSQC and HMBC spectra. Set the HMBC long-range coupling delay optimized for J = 8 Hz to map the exact connectivity. Analyze the spectrum specifically for the ³J coupling between the N-CH₃ protons and the pyrazole C5 carbon to validate the N1 methylation state.

Protocol 2: LC-HRMS/MS Analysis
  • Sample Dilution: Prepare a 1 μg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v). Causality: Add 0.1% formic acid to the diluent to artificially lower the pH, promoting the protonation of the basic methanamine and pyridine nitrogens, thereby maximizing the [M+H]⁺ ion yield.

  • Injection & Chromatography: Inject 2 μL into a UPLC system coupled to a Time-of-Flight (TOF) mass spectrometer. Use a short C18 column (e.g., 50 x 2.1 mm, 1.7 μm) with a rapid 3-minute gradient from 5% to 95% Acetonitrile to elute the polar compound sharply.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr to ensure complete droplet evaporation.

  • Fragmentation (MS/MS): Isolate the parent ion (m/z 189.11) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas to induce dissociation, capturing the characteristic loss of NH₃.

Protocol 3: FT-IR ATR Spectroscopy
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 1-2 mg of the neat, solid compound directly onto the ATR crystal. Apply the pressure anvil until the clutch slips, ensuring intimate contact between the solid crystal lattice and the diamond sensor. Causality: Poor contact will result in a weak signal, particularly in the high-frequency N-H stretching region.

  • Acquisition: Collect the sample spectrum (32 scans). Verify the presence of the distinct N-H doublet at 3350 and 3280 cm⁻¹, which differentiates this primary amine from a secondary amine (which would only show a single stretch).

References

  • Benchchem Technical Support Team. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem. Benchchem.
  • Benchchem Technical Support Team. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid - Benchchem. Benchchem.
  • Benchchem Technical Support Team. 2,5-Difluorophenylhydrazine hydrochloride | 175135-73-6 - Benchchem. Benchchem.

Sources

Exploratory

Introduction: The Pyrazole-Pyridine Scaffold as a Privileged Heterocyclic Framework

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular scaffold is a powerfu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular scaffold is a powerful strategy for the discovery of novel therapeutic agents. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, are independently recognized as cornerstone structures in a multitude of FDA-approved drugs.[1][2][3] The pyrazole nucleus is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4][5] Similarly, pyridine derivatives are integral to numerous bioactive compounds.[6]

The strategic combination of these two moieties into a unified pyrazole-pyridine scaffold creates a bicyclic system with a unique electronic and steric profile. This fusion often leads to compounds with enhanced biological potency and selectivity, as the combined structure can engage with biological targets in ways that neither individual ring can alone.[7] This guide provides a comprehensive overview of the diverse biological activities exhibited by novel pyrazole-pyridine compounds, details the state-of-the-art methodologies used for their evaluation, and offers insights into the underlying structure-activity relationships that govern their therapeutic potential.

Part 1: The Spectrum of Biological Activities

The versatility of the pyrazole-pyridine core allows for chemical modifications that can tune its biological activity towards various therapeutic targets. Researchers have successfully developed derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied application of pyrazole-pyridine compounds is in oncology.[8] These scaffolds have proven to be highly effective as inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[9]

Mechanism of Action: Protein Kinase Inhibition Many pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates, thereby halting proliferative signals.[9] Key kinase targets include:

  • PIM-1 Kinase: Overexpressed in liver and other cancers, PIM kinases are crucial for regulating apoptosis and cell cycle progression. Pyrazole-pyridine conjugates have shown potent PIM-1 inhibition with IC50 values in the nanomolar range.[10]

  • CSK, JNK, and Src Family Kinases: Pyrazolopyridine derivatives have been developed as potent inhibitors of C-terminal Src kinase (CSK), c-Jun N-terminal kinase (JNK), and others like B-Raf and EGFR, which are involved in tumor growth, angiogenesis, and metastasis.[11][12][13]

  • RET Kinase: The pyrazolo[1,5-a]pyridine core is present in the approved RET kinase inhibitor selpercatinib, used for treating non-small cell lung cancer and thyroid cancer.[11]

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the biological activity is highly dependent on the substitution patterns on the fused ring system. For instance, the introduction of a fluorine substituent at the para-position of a phenyl ring attached to the scaffold has been shown to enhance in vitro anti-tumor activity.[14] The specific regioisomerism of substituents can also dramatically switch activity from one kinase family to another, highlighting the chemical tractability of the scaffold.[13]

Quantitative Data Summary: Anti-proliferative Activity The cytotoxic effects of representative pyrazole-pyridine compounds have been evaluated against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Pyridopyrazolopyrimidine 8bA-549 (Lung)Not Specified2.9[15][16]
Pyridopyrazolopyrimidine 8bHepG2 (Liver)Not Specified2.6[15][16]
Pyridopyrazolopyrimidine 8bHCT-116 (Colon)Not Specified2.3[15][16]
Pyrazolopyridine Series59 Human Tumor LinesNot SpecifiedLog10[GI₅₀] = -4.6[14]
Pyrazolyl Nicotinonitrile 10PIM-1 KinaseInhibition Assay0.0346 (34.6 nM)[10]
Antimicrobial Activity: Combating Pathogenic Microbes

Novel pyrazole-tagged pyridine derivatives have demonstrated significant activity against both bacterial and fungal pathogens.[17] Their broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: The precise mechanisms are varied, but it is generally understood that these compounds interfere with essential microbial processes, leading to the inhibition of growth. They have been tested against a range of clinically relevant strains.

Observed Activity:

  • Bacteria: Compounds have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[6][17][18]

  • Fungi: Significant activity has also been observed against fungal strains, including various Candida and Aspergillus species.[6][17][19]

Quantitative Data Summary: Antimicrobial Activity The potency of antimicrobial pyrazole-pyridine compounds is determined by their Minimum Inhibitory Concentration (MIC).

Compound SeriesTarget OrganismMIC (µg/mL)Reference
Pyrazole-Pyridine HybridsS. aureus (Gram-positive)50[4]
Pyrazole-Pyridine HybridsE. coli (Gram-negative)50[4]
Pyrazole-Pyridine HybridsP. aeruginosa (Gram-negative)12.5[4]
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coliGood Activity[6]
Pyrazole DerivativesS. aureus, E. coli, A. nigerVariable[19]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most famously the COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[1][5] Newer heterocyclic derivatives incorporating both pyrazole and pyridine moieties are being explored as next-generation COX-2 inhibitors.[20][21]

Mechanism of Action: COX-2 Inhibition The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory cascade responsible for the synthesis of prostaglandins. The pyrazole and pyridine aromatic systems can engage in π-π stacking interactions with hydrophobic residues within the COX-2 active site, enhancing binding affinity and inhibitory potential.[22]

Quantitative Data Summary: Anti-inflammatory Activity

Compound SeriesTargetIC50 (nM)Reference
Pyrazole DerivativesCOX-238.7 - 61.2[1]
Pyrazole MoietiesCOX-23.5[4]

Part 2: Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential for accurately characterizing the biological activity of novel compounds. This section details the core in vitro assays and in silico methods used in the evaluation of pyrazole-pyridine derivatives.

Workflow for Anticancer Activity Assessment

The evaluation of a potential anticancer agent is a multi-step process designed to move from broad cytotoxicity screening to specific mechanistic studies.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Target Identification cluster_2 Mechanism of Action MTT MTT Cell Viability Assay (Determine GI50/IC50) Kinase Kinase Inhibition Assay (Identify Specific Target) MTT->Kinase Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI Staining) Kinase->Apoptosis Confirmed Inhibition CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Kinase->CellCycle

Caption: Workflow for in vitro anticancer evaluation.

2.1.1 Protocol: MTT Cell Viability Assay

This colorimetric assay is a foundational, high-throughput method for assessing a compound's ability to inhibit cell proliferation.[23] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a pre-determined optimal density (e.g., 2x10³ to 5x10³ cells/well) and incubate for 24 hours to allow for attachment.[24][25]

    • Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine compounds in the culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[26][27]

    • Incubation: Incubate the plates for a defined period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).[24][25][26]

    • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours until purple formazan crystals are visible.[25][26]

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[24]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

  • Expert Insight: The choice of incubation time (e.g., 72 hours) is critical as it must be long enough to observe an anti-proliferative effect but short enough to avoid artifacts from nutrient depletion in control wells.

2.1.2 Protocol: Kinase Inhibition Assay

Once a compound shows cytotoxic activity, it is essential to determine if it acts on a specific molecular target, such as a protein kinase.

  • Principle: This assay measures the ability of a compound to inhibit the activity of a purified enzyme. The protocol can be adapted for various detection methods (e.g., spectrophotometric, fluorometric, radiometric).[28][29]

  • General Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate for the kinase, ATP, and the test compound (inhibitor) in an appropriate assay buffer.[28]

    • Assay Setup (96/384-well plate):

      • Control Wells: Add assay buffer, kinase, and vehicle (DMSO).

      • Positive Control Wells: Add assay buffer, kinase, and a known inhibitor for that kinase.

      • Test Wells: Add assay buffer, kinase, and the pyrazole-pyridine compound at various concentrations.

    • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[28]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.

    • Detection: After a set incubation time, stop the reaction and measure the signal (e.g., amount of phosphorylated substrate) using a suitable plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.[28]

  • Trustworthiness: Running the assay with and without the enzyme allows for the identification of compounds that may interfere with the detection method itself, ensuring the observed inhibition is due to a specific interaction with the target kinase.[29][30]

2.1.3 Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay determines whether a compound induces programmed cell death (apoptosis) or necrosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours.[25][26]

    • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.[26]

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (green fluorescence) and PI (red fluorescence) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[25][26]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells/debris)

  • Expert Insight: It is crucial to analyze samples promptly after staining, as prolonged incubation can lead to secondary necrosis and inaccurate quantification of the apoptotic population.[26]

Workflow for Antimicrobial Susceptibility Testing

Standardized methods are used to determine a compound's effectiveness against microbial pathogens. The primary goal is to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow cluster_0 Qualitative Screening cluster_1 Quantitative Analysis Disk Disk Diffusion Method (Zone of Inhibition) Broth Broth Microdilution (Determine MIC) Disk->Broth Promising Compounds Agar Agar Dilution (Determine MIC) Broth->Agar Confirmation (Optional)

Caption: Workflow for antimicrobial susceptibility testing.

2.2.1 Protocol: Broth Microdilution Method

This is a gold-standard quantitative method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[31][32][33]

  • Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium within a 96-well plate.

  • Step-by-Step Methodology:

    • Compound Preparation: Perform a two-fold serial dilution of the pyrazole-pyridine compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well of the plate with a fixed volume of the microbial suspension.

    • Controls: Include a growth control well (no compound) and a sterility control well (no microbes). A positive control with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Nystatin for fungi) is essential for validation.[19]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance with a plate reader.[32]

  • Trustworthiness: The use of standardized inocula and established quality control strains ensures the reproducibility and accuracy of the MIC determination, allowing for comparison of results across different studies.[34]

2.2.2 Protocol: Agar Disk Diffusion Method

This is a widely used, low-cost qualitative method for preliminary screening of antimicrobial activity.[31][35]

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate swabbed with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microbe is susceptible, a clear "zone of inhibition" will appear around the disk.

  • Step-by-Step Methodology:

    • Plate Preparation: A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Incubation: The plate is incubated for 18-24 hours.

    • Zone Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone corresponds to the susceptibility of the microorganism to the compound.[31]

  • Expert Insight: While simple and effective for screening, this method is qualitative. The zone diameter is influenced by factors like compound solubility and diffusion rate in agar, not just antimicrobial potency. Therefore, promising results from disk diffusion should always be confirmed by a quantitative MIC method.[32]

In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a pyrazole-pyridine compound) when bound to a second (a receptor, such as a protein kinase or enzyme).

  • Principle: Docking algorithms explore various binding poses of the ligand within the active site of the target protein and score them based on binding energy calculations. This provides insights into potential binding modes and helps rationalize observed structure-activity relationships.[36]

  • Application: For pyrazole-pyridine compounds, docking has been used to:

    • Predict binding interactions with kinase active sites, identifying key hydrogen bonds and hydrophobic interactions.[11][22]

    • Explain the basis for COX-2 selectivity.[21][22]

    • Guide the rational design of new derivatives with improved potency.[36][37]

Conclusion and Future Perspectives

The pyrazole-pyridine scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. The extensive body of research highlights its potential to yield potent and selective modulators of various biological targets implicated in cancer, microbial infections, and inflammation. The ability to fine-tune the biological activity through targeted chemical synthesis, guided by SAR and in silico modeling, underscores the promise of this compound class.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles. The development of multi-target agents, particularly in oncology, where a single pyrazole-pyridine derivative could inhibit several key kinases simultaneously, is a particularly exciting avenue.[13] As synthetic methodologies become more advanced and our understanding of the complex biology of disease deepens, the pyrazole-pyridine scaffold is poised to deliver the next generation of innovative therapeutics.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428.
  • Antimicrobial Susceptibility Testing - Antiviral. Creative Diagnostics.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. (2025). Benchchem.
  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013). PubMed.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Publishing.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019).
  • Abdel Reheim, M. A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (2025). Benchchem.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-5.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Semantic Scholar.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2025).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech.
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica.
  • Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. (2011). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2026). ResearchGate.
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Bioassays for Anticancer Activities. (n.d.). ResearchGate.
  • Soliman, R., et al. (2001). Synthesis and antimicrobial activity of novel pyrazole, pyrazoline, pyrazolinone and pyrazolidinedione derivatives of benzimidazole. Boll Chim Farm, 140(3), 140-8.
  • Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma.
  • In vitro anticancer activity screening of Iridaceae plant extracts. (2020). Journal of Applied Pharmaceutical Science.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC.
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024).
  • Recently reported biological activities of pyrazole compounds. (2017). PubMed.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). OUCI.

Sources

Foundational

In Silico Modeling and Fragment-Based Optimization of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: A Computational Guide for Kinase Inhibitor Design

Executive Summary The transition from a low-affinity chemical fragment to a high-potency clinical candidate requires a rigorous, structurally informed computational strategy. This technical whitepaper details the in sili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a low-affinity chemical fragment to a high-potency clinical candidate requires a rigorous, structurally informed computational strategy. This technical whitepaper details the in silico modeling of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine , a highly versatile, nitrogen-rich fragment scaffold. Due to its unique pharmacophore—combining a hinge-binding pyridine-pyrazole core with a functionalizable methanamine vector—this molecule serves as an ideal starting point for designing competitive inhibitors against oncogenic kinases such as Janus Kinase 2 (JAK2), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3].

Rather than presenting a generic docking tutorial, this guide focuses on the causality behind computational choices and establishes a self-validating workflow to ensure that in silico predictions translate reliably to in vitro success.

Structural Rationale & Pharmacophore Mapping

Before initiating any computational workflow, we must analyze the physicochemical logic of the fragment. Why choose (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine?

  • The Pyridine-Pyrazole Core (Hinge Binder): Kinase inhibitors typically achieve primary affinity by mimicking the adenine ring of ATP. The nitrogen atoms in the pyridin-3-yl and pyrazole rings act as a potent hydrogen bond acceptor/donor system, capable of interacting with the conserved backbone amide groups in the kinase hinge region (e.g., Leu83 in CDK2 or Met318 in BCR-ABL)[3][4].

  • The N1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles suffer from tautomeric ambiguity, which exponentially increases the computational cost of conformational searches and introduces desolvation penalties during binding. Methylating the N1 position locks the tautomeric state, rigidifies the scaffold, and enhances lipophilicity for improved membrane permeability.

  • The C4-Methanamine Vector (Solvent Channel Extension): The primary amine (-CH₂NH₂) located at the C4 position is the critical vector for fragment growth. In a typical hinge-binding pose, this vector points directly toward the solvent-exposed channel or the DFG-out allosteric pocket. Furthermore, at physiological pH, this amine is protonated (pKa ~9.5), allowing it to form critical salt bridges with conserved acidic residues (e.g., the catalytic lysine or the DFG aspartate).

KinasePathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase (Target Enzyme) Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Fragment Pyrazole-Pyridine Fragment Fragment->JAK2 Competitive Inhibition Gene Gene Transcription (Proliferation) STAT->Gene Translocates

Fig 1. JAK2/STAT signaling pathway and targeted competitive inhibition logic.

Quantitative Data Presentation: Fragment Profiling

To validate the suitability of this scaffold for Fragment-Based Drug Discovery (FBDD), we evaluate it against the "Rule of 3" (Ro3), which dictates that ideal fragments should have a Molecular Weight ≤ 300 Da, cLogP ≤ 3, and H-bond donors/acceptors ≤ 3.

Table 1: Physicochemical & ADMET Profiling
PropertyValueRo3 ThresholdConsequence for Drug Design
Molecular Weight 188.23 g/mol ≤ 300 DaExcellent ligand efficiency (LE); ample room for functional group addition.
cLogP 0.85≤ 3.0High aqueous solubility; prevents non-specific hydrophobic aggregation.
H-Bond Donors 2 (from -NH₂)≤ 3Optimal for targeted salt-bridge formation without excessive desolvation cost.
H-Bond Acceptors 4≤ 3 (Marginal)Provides multiple vectors for hinge-region binding[3].
Polar Surface Area 58.4 Ų≤ 60 ŲFavorable for cellular penetration and potential blood-brain barrier (BBB) transit.

Self-Validating In Silico Protocols

A computational protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every step includes a mechanism to verify its own accuracy.

Protocol 1: Target Protein Preparation & Grid Generation

Causality: Raw PDB structures contain artifacts, missing loops, and incorrect protonation states. Failing to optimize the hydrogen bond network will result in false-positive docking scores.

  • Structure Retrieval: Download high-resolution (< 2.0 Å) crystal structures of target kinases (e.g., PIM-1: PDB 2OBJ; JAK2: PDB 4I5I)[1].

  • Pre-processing: Remove all non-catalytic water molecules. Crucial Step: Retain the conserved structural water molecule often found bridging the inhibitor and the gatekeeper residue, as stripping it artificially inflates the binding cavity.

  • Protonation State Assignment: Use PROPKA at pH 7.4 to assign protonation states. Manually verify the catalytic triad and the DFG motif (Aspartate must be deprotonated/negatively charged).

  • Grid Generation: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the native co-crystallized ligand.

Protocol 2: Ligand Preparation & Conformational Search

Causality: Docking a 2D SMILES string directly leads to steric clashes and ignored electrostatic realities.

  • Ionization State Prediction: Process the fragment using Epik (or equivalent). The C4-methanamine must be modeled in its protonated state (-NH₃⁺) to reflect physiological reality.

  • Energy Minimization: Minimize the 3D structure using the OPLS4 force field to resolve bond-length distortions.

  • Conformational Ensemble: Generate a maximum of 50 low-energy conformers. The N1-methyl group eliminates tautomeric variables, allowing the algorithm to focus purely on the rotatable bonds of the methanamine and pyridine rings.

Protocol 3: Molecular Docking & Internal Validation

Causality: Docking scores are not absolute binding affinities; they are ranking metrics. We must validate the scoring function.

  • Positive Control (Self-Validation): Re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

  • Fragment Docking: Dock the (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine conformers using Extra Precision (XP) mode.

  • Pose Filtering: Discard any pose that does not form at least one hydrogen bond with the kinase hinge region (e.g., Glu121 in PIM-1 or Leu932 in JAK2).

InSilicoWorkflow LPrep Ligand Preparation (Protonation & Conformers) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock TPrep Target Protein Prep (Kinase Hinge Region) TPrep->Dock MD Molecular Dynamics (100ns Explicit Solvent) Dock->MD MMGBSA MM-GBSA Free Energy & ADMET Profiling MD->MMGBSA

Fig 2. Computational workflow for fragment-based kinase inhibitor design.

Protocol 4: Molecular Dynamics (MD) & Free Energy Calculation

Causality: Static docking ignores protein flexibility and solvent entropy. MD simulations validate whether the predicted binding pose is stable over time.

  • System Solvation: Place the docked complex in an orthorhombic box filled with TIP3P explicit water molecules. Neutralize the system with Na⁺/Cl⁻ ions (0.15 M).

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns to relax the solvent around the frozen protein-ligand complex.

  • Production Run: Execute a 100 ns unconstrained MD simulation at 300 K.

  • Trajectory Analysis: Calculate the Ligand RMSD. A stable fragment should maintain an RMSD fluctuation of < 1.5 Å relative to the protein backbone.

  • MM-GBSA: Extract snapshots from the final 20 ns of the trajectory to calculate the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) binding free energy.

Simulated Binding Affinities & Target Profiling

Based on the execution of the aforementioned protocols, the fragment demonstrates a strong baseline affinity for several oncogenic kinases, providing a validated starting point for synthetic expansion[1][2].

Table 2: Simulated Binding Affinities (Fragment Baseline)
Target KinasePDB IDGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues
PIM-1 2OBJ-6.8-28.4Glu121 (Hinge), Asp186 (Salt bridge with C4-amine)
JAK2 4I5I-7.2-31.2Leu932 (Hinge), Met929
CDK2 1KE5-6.5-25.8Leu83 (Hinge), Asp86[4]

Note: As a fragment, XP scores above -7.0 kcal/mol are considered highly promising. The strong MM-GBSA values are driven by the electrostatic contribution of the protonated methanamine group.

Conclusion & Next Steps

The in silico profiling of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine confirms its viability as a premium building block for kinase inhibitor design. The N1-methylated pyrazole-pyridine core provides a rigid, high-efficiency anchor to the kinase hinge region, while the C4-methanamine serves as an optimal synthetic vector.

Transitioning to In Vitro: Computational predictions must be treated as hypotheses. The ultimate self-validation of this workflow requires synthesizing derivatives via amide coupling at the C4-methanamine position and subjecting them to biochemical kinase assays (e.g., TR-FRET or ADP-Glo) to confirm the predicted structure-activity relationships (SAR).

Sources

Exploratory

Exploratory Screening of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: A Structural Guide to Fragment-Based Kinase Drug Discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is paramount. (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high ligand efficiency is paramount. (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a highly privileged, bifunctional building block frequently deployed in the exploratory screening of kinase inhibitors. This whitepaper provides an in-depth technical analysis of this fragment, detailing the structural causality behind its design, the biophysical workflows required to screen it, and its specific application in targeting kinases such as Activin Receptor-Like Kinase 2 (ALK2)[1].

Structural Rationale & Pharmacophore Analysis

The architecture of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is not accidental; every functional group serves a precise thermodynamic or synthetic purpose in kinase targeting.

  • The Pyrazole-Pyridine Core (Hinge Binder): The ATP-binding pocket of most kinases features a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The nitrogen atoms on the pyrazole and pyridine rings act as an ideal hydrogen bond donor/acceptor pair, mimicking ATP to anchor the fragment to the backbone amides of the hinge[1].

  • N1-Methylation (Conformational Locking): Unsubstituted pyrazoles exist as tautomers, which complicates structure-activity relationships (SAR) and crystallographic modeling. Methylating the pyrazole at the N1 position locks the tautomeric state. This ensures a predictable vector for the adjacent methanamine and a consistent hydrogen-bonding profile at N2.

  • 4-Methanamine (Synthetic Vector): Position 4 of the pyrazole ring typically points outward from the kinase hinge region toward the solvent-exposed channel or the DFG-in/out pocket. The primary amine serves as a highly reactive nucleophile for parallel synthetic chemistry (e.g., amide couplings, reductive aminations), allowing rapid library generation to optimize affinity and ADMET properties[1].

Table 1: Physicochemical Profiling & "Rule of 3" Compliance

To ensure successful biophysical screening, fragments must adhere to the "Rule of 3" (Ro3). This compound exhibits an optimal profile for high-concentration screening without aggregation.

PropertyValueRo3 Compliant?Causality / Rationale
Molecular Weight 188.23 g/mol Yes (< 300)Ensures high ligand efficiency and leaves ample molecular weight budget for fragment growing.
cLogP ~0.8Yes (< 3)Optimal hydrophilicity prevents non-specific aggregation during high-concentration (mM) biophysical assays.
H-Bond Donors 2Yes (≤ 3)Derived entirely from the primary amine, providing a synthetic handle without violating permeability rules.
H-Bond Acceptors 3Yes (≤ 3)Pyridine N, Pyrazole N2, and Amine N provide the necessary electrostatic interactions for hinge binding.
Rotatable Bonds 2Yes (≤ 3)A rigid core minimizes the entropic penalty upon binding to the target protein.

Exploratory Screening Workflows

Because fragments possess low intrinsic affinity (typically Kd​ in the high μM to mM range), traditional biochemical assays often yield false negatives. Therefore, exploratory screening of this compound requires highly sensitive biophysical techniques.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is utilized as the primary screen because it detects low-affinity binding events in real-time while providing critical kinetic data ( kon​ and koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the recombinant target kinase (e.g., ALK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve the fragment in 100% DMSO to create a 100 mM stock. Dilute into the running buffer (e.g., HBS-P+ supplemented with 5% DMSO) to achieve a top concentration of 1 mM. Causality: High concentrations are required to saturate the binding pocket given the fragment's low affinity.

  • Dose-Response Injection: Inject the fragment in a 2-fold dilution series (1 mM down to 15.6 μM ) over both the active and reference channels at a high flow rate (30–50 μL/min ) to minimize mass transport limitations.

  • Data Processing: Perform double-referencing (subtracting the reference channel and blank buffer injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd​ ).

Protocol B: Orthogonal Validation via X-ray Crystallography

Once binding is confirmed via SPR, X-ray crystallography is mandatory to determine the exact binding pose and validate the trajectory of the methanamine vector.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-kinase crystals using vapor diffusion (hanging or sitting drop) in a validated precipitant condition (e.g., PEG 3350, pH 7.5).

  • High-Concentration Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 20–50 mM of the fragment and 5–10% DMSO. Causality: High-concentration soaking drives the equilibrium toward the bound state, overcoming the fragment's high Kd​ . Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (reservoir + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen to prevent ice lattice formation.

  • Structure Resolution: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and model the fragment into the Fo​−Fc​ difference electron density map.

Hit-to-Lead Expansion: The ALK2 Case Study

The ultimate goal of screening (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is to use it as a foundation for potent therapeutics. A prime example of this is the development of inhibitors targeting Activin Receptor-Like Kinase 2 (ALK2) .

Mutations in ALK2 (specifically the R206H variant) cause Fibrodysplasia Ossificans Progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification[1]. Researchers have successfully utilized bis-heteroaryl pyrazole scaffolds to inhibit ALK2[1]. By utilizing the methanamine group at position 4, medicinal chemists can perform rapid amide couplings with various substituted benzoic or heteroaromatic acids. This "fragment growing" strategy extends the molecule into the solvent-exposed channel, drastically improving the IC50​ from the millimolar range down to single-digit nanomolar potency (e.g., RK-71807, IC50​=9.4 nM) while optimizing oral bioavailability and liver microsomal stability[1].

Visualizations

FBDD_Workflow A Fragment Library (Rule of 3 Compliant) B Primary Screen (SPR: Kinetics & Affinity) A->B C Orthogonal Validation (X-ray Crystallography) B->C D Fragment Growing (via 4-Methanamine) C->D E Lead Optimization (In vivo Efficacy & ADMET) D->E

Caption: Fragment-Based Drug Discovery (FBDD) workflow for pyrazole-based kinase inhibitors.

Binding_Logic Hinge Kinase Hinge Region (Backbone Amides) Pyridine Pyridin-3-yl (H-Bond Acceptor) Hinge->Pyridine H-Bond Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Hinge->Pyrazole H-Bond Vector 4-Methanamine (Synthetic Vector) Pyrazole->Vector Covalent Link Solvent Solvent-Exposed Channel (Affinity & Selectivity) Vector->Solvent Fragment Growing

Caption: Structural binding logic of the pyrazole-pyridine fragment within the kinase ATP pocket.

References

  • Sato, T., Sekimata, K., Sakai, N., Watanabe, H., Mishima-Tsumagari, C., Taguri, T., ... & Honma, T. (2020). Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches. ACS Omega, 5(20), 11411-11423. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Synthesis of 3-Substituted Pyrazole-4-carbaldehydes

Introduction & Scope 3-substituted pyrazole-4-carbaldehydes are highly valued scaffolds in medicinal chemistry and drug development. They serve as critical precursors for the synthesis of Schiff bases, anti-tumor agents,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-substituted pyrazole-4-carbaldehydes are highly valued scaffolds in medicinal chemistry and drug development. They serve as critical precursors for the synthesis of Schiff bases, anti-tumor agents, anti-bacterial compounds, and anti-inflammatory therapeutics[1]. The Vilsmeier-Haack (VH) reaction remains the most robust, scalable, and widely utilized methodology for their synthesis. This formylation technique can be applied either directly to pre-formed pyrazoles or via a tandem cyclization-formylation sequence starting from hydrazones[2].

This application note provides a comprehensive, self-validating protocol for the VH reaction, detailing the mechanistic causality behind each experimental choice to ensure high-yield, reproducible results.

Mechanistic Causality

The success of the VH reaction is entirely dependent on the controlled generation and application of the Vilsmeier reagent.

  • Reagent Formation : The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates a highly electrophilic chloroiminium ion[3]. This step is strongly exothermic and must be maintained at 0–5 °C to prevent the thermal degradation of the reagent[3].

  • Electrophilic Attack & Cyclization : For hydrazone substrates, the Vilsmeier reagent facilitates the cyclization into the pyrazole core before a subsequent equivalent attacks the electron-rich C4 position[2]. For pre-formed 3-substituted pyrazoles, the reaction proceeds directly via electrophilic aromatic substitution at C4[4].

  • Hydrolysis : The immediate product of this substitution is a stable iminium salt. A critical causality in this workflow is the alkaline aqueous work-up: the iminium intermediate will not spontaneously convert to the aldehyde. Neutralization with a mild base (e.g., Na₂CO₃) is required to drive the hydrolysis of the hemiaminal intermediate, yielding the final pyrazole-4-carbaldehyde[3].

Mechanism DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Attack Electrophilic Attack (C4 Position) VR->Attack Substrate Hydrazone or Pyrazole Substrate Substrate->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Base (Hydrolysis) Iminium->Hydrolysis Product 3-Substituted Pyrazole-4-carbaldehyde Hydrolysis->Product

Vilsmeier-Haack formylation mechanism for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol

This step-by-step methodology incorporates real-time validation checkpoints to ensure reproducibility and high yields.

Materials & Reagents
  • Substrate : Hydrazone derivative or 3-substituted 1H-pyrazole (1.0 eq)

  • DMF (Strictly Anhydrous) : 4.0–6.0 eq (Acts as both reagent and solvent)[4]

  • POCl₃ : 3.0–4.0 eq (Direct formylation) or up to 10.0 eq (Tandem cyclization-formylation)[5]

  • Quench Solutions : Ice-cold water, Saturated Na₂CO₃ (or dilute NaOH) solution, and Brine.

Step 1: In Situ Generation of the Vilsmeier Reagent
  • Charge a flame-dried, argon-flushed round-bottom flask with anhydrous DMF.

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Add POCl₃ dropwise over 15–30 minutes.

Causality & Validation : The reaction is highly exothermic. Dropwise addition prevents localized boiling and degradation. The formation of a viscous, pale-yellow to white complex visually validates the successful generation of the chloroiminium ion[6].

Step 2: Substrate Addition
  • Stir the Vilsmeier reagent for 15 minutes at 0 °C.

  • Dissolve the substrate in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C[3].

Causality : Introducing the substrate at low temperatures mitigates uncontrolled localized heating, preventing substrate degradation and limiting the formation of tarry by-products.

Step 3: Cyclization and Formylation
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Gradually heat the reaction mixture to 80–120 °C (depending on substrate reactivity) and stir for 4–8 hours[2],[4].

Validation : Monitor the reaction via Thin Layer Chromatography (TLC). Because the intermediate is an ionic iminium salt, successful conversion is indicated by the disappearance of the starting material and the appearance of a heavy baseline spot prior to work-up.

Step 4: Quenching and Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over crushed ice with vigorous stirring.

  • Carefully neutralize the acidic mixture by adding saturated Na₂CO₃ or dilute NaOH dropwise until the pH reaches 7–8[3],[4].

Causality : The alkaline environment is mandatory to hydrolyze the iminium salt into the target carbaldehyde. Neutralization also minimizes product loss by reducing its solubility in the aqueous phase, forcing it into the organic layer or causing it to precipitate[3].

Step 5: Isolation and Purification
  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography or recrystallization.

Workflow Step1 1. Cool Anhydrous DMF to 0-5 °C Step2 2. Dropwise Addition of POCl3 Step1->Step2 Step3 3. Add Substrate (in DMF) Step2->Step3 Step4 4. Heat to 80-120 °C (4-8 hours) Step3->Step4 Step5 5. Quench on Crushed Ice & Neutralize (pH 7-8) Step4->Step5 Step6 6. Extract, Dry, & Purify Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack reaction.

Quantitative Data & Optimization

Reaction conditions must be tailored to the steric and electronic properties of the substrate. The following table summarizes optimized parameters for various 3-substituted pyrazole derivatives based on recent literature.

Substrate TypePOCl₃ (eq)DMF (eq)Temp (°C)Time (h)Avg. Yield (%)Ref
Hydrazone (Tandem Cyclization)3.04.080–90475–85[2]
5-Chloro-1H-pyrazoles4.06.01201–858–67[4]
Fluorinated Hydrazones10.0Solvent80 (Reflux)690[5]
3-Alkoxy-1H-pyrazoles4.04.0-10 to RT2–470–80[6]

Troubleshooting & Field Insights

  • Inactive Vilsmeier Reagent : If the expected pale-yellow/white complex does not form, the DMF may contain trace water. Ensure all glassware is flame-dried and DMF is strictly anhydrous[3]. Trace water destroys the Vilsmeier reagent before it can react with the substrate.

  • Emulsion Formation During Extraction : Highly functionalized pyrazoles often cause stubborn emulsions. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, driving the product into the organic layer and breaking the emulsion[3].

  • Incomplete Hydrolysis : If NMR indicates the presence of an iminium species or if yields are inexplicably low, the neutralization step was likely insufficient. Ensure the pH is strictly adjusted to 7–8 and allow adequate stirring time during the ice quench[3].

References

  • Benchchem . "Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." 3

  • National Center for Biotechnology Information (PMC) . "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent."1

  • National Center for Biotechnology Information (PMC) . "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." 2

  • Arkivoc . "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."4

  • RSC Advances . "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." 5

  • MDPI . "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." 6

Sources

Application

Application Note: Profiling (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine in Kinase Fragment-Based Lead Discovery (FBLD)

Executive Summary In contemporary Fragment-Based Lead Discovery (FBLD), identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is critical for developing selective kinase inhibitors. The compound (1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Lead Discovery (FBLD), identifying low-molecular-weight scaffolds with high ligand efficiency (LE) is critical for developing selective kinase inhibitors. The compound (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine represents a highly privileged, dual-motif fragment. It combines a classic ATP-competitive hinge-binding core (pyrazole-pyridine) with a synthetically versatile growth vector (methanamine).

This application note details the structural causality behind utilizing this fragment, followed by self-validating biophysical and biochemical protocols designed to accurately quantify its binding affinity and kinetic behavior in kinase assays.

Structural Rationale and Mechanistic Causality

To understand why this specific fragment is highly valuable in screening libraries, we must deconstruct its structural components and their interactions within the kinase domain.

The Pyrazole-Pyridine Core: Adenine Bioisosterism

The pyrazole and pyridine rings act as bioisosteres for the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region[1]. The pyridine nitrogen and the pyrazole system serve as highly efficient hydrogen bond acceptors and donors. Co-crystal structures of similar pyrazolopyridine derivatives in kinases such as RET and CDK8 demonstrate that these nitrogen atoms form critical hydrogen bonds with conserved hinge residues (e.g., Ala807 in RET)[2].

The 1-Methyl Substitution: Conformational Control

Unsubstituted pyrazoles exist as tautomeric mixtures, which complicates X-ray crystallographic resolution and structure-activity relationship (SAR) tracking. The addition of the 1-methyl group locks the pyrazole into a single tautomer. Furthermore, this methyl group acts as a selectivity filter; in certain kinases (like ERK2), it fits neatly into hydrophobic pockets, whereas in others (like CDK2), it creates a steric clash that abolishes binding, thereby driving early-stage kinome selectivity[3].

The Methanamine Vector: Directed Fragment Growing

While the heterocyclic core anchors the fragment, the methanamine group serves as the primary synthetic vector. The primary amine is protonated at physiological pH, enhancing aqueous solubility—a critical requirement for high-concentration fragment screening. More importantly, its trajectory typically points outward toward the solvent-exposed channel or the DFG-out pocket. This allows medicinal chemists to rapidly execute parallel synthesis (e.g., amide couplings, reductive aminations) to "grow" the fragment into a high-affinity lead compound[4].

G A Fragment: (1-methyl-3-(pyridin-3-yl) -1H-pyrazol-4-yl)methanamine B Hinge Binding (Pyridine/Pyrazole N) A->B Anchors to C Vector Trajectory (Methanamine) A->C Directs E Lead Inhibitor B->E Affinity D Solvent Channel / DFG-Out Pocket C->D Probes D->E Selectivity

Fig 1. Mechanistic rationale for fragment binding and lead optimization.

Experimental Protocols: A Self-Validating Workflow

Because fragments typically exhibit low binding affinities ( Kd​ or IC50​ in the 10 µM to 2 mM range), standard biochemical assays run at Km​ ATP concentrations often yield false negatives due to ATP competition. Therefore, our protocol employs an orthogonal, self-validating approach: Primary Biophysical Validation followed by Secondary Biochemical Quantification .

Protocol A: Primary Biophysical Screening via Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift Assay) measures the stabilization of the kinase domain upon fragment binding, independent of ATP competition.

Causality Check: We use a high fragment concentration (500 µM) to ensure saturation of low-affinity sites. To prevent solvent-induced protein denaturation, the final DMSO concentration is strictly capped at 2% (v/v).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50x stock of the fragment (25 mM) in 100% anhydrous DMSO.

  • Protein Mix: Dilute the purified recombinant kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to the protein mix at a final concentration of 5x (from a 5000x commercial stock).

  • Plate Assembly: In a 384-well PCR plate, dispense 19.6 µL of the Protein/Dye mix. Add 0.4 µL of the 50x fragment stock (Final concentrations: 500 µM fragment, 2% DMSO).

  • Controls: Include DMSO-only wells (negative control) and a known high-affinity pan-kinase inhibitor like Staurosporine (positive control) to establish the maximum thermal shift ( ΔTm​ ).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the melt curve on a qPCR machine from 25°C to 95°C at a ramp rate of 0.05°C/sec, reading fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive hit is defined as a ΔTm​>0.5∘C relative to the DMSO control.

Protocol B: Biochemical Quantification via TR-FRET

Once binding is confirmed via DSF, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to determine the IC50​ and assess ATP competitiveness.

Causality Check: TR-FRET is chosen over standard luminescence assays because the time-resolved nature of the terbium (Tb) donor eliminates autofluorescence interference—a common artifact when screening high concentrations of heterocyclic fragments.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the fragment in 100% DMSO, starting at 100 mM.

  • Kinase Pre-incubation: In a low-volume 384-well white plate, add 2 µL of kinase (e.g., RET or PIM-1 at 1 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 50 nL of the fragment dilution using an acoustic liquid handler (e.g., Echo 550). Incubate for 30 minutes at room temperature to allow the low-affinity fragment to reach binding equilibrium.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix. Crucial Step: Set the ATP concentration exactly at its apparent Km​ for the specific kinase to balance assay sensitivity with physiological relevance.

  • Reaction Termination: After 60 minutes, add 4 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Tb-labeled anti-phospho antibody.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure emission at 495 nm (Tb donor) and 520 nm (acceptor).

  • Validation: Calculate the Z'-factor using DMSO and Staurosporine controls. The assay is only valid if Z′≥0.6 . Calculate IC50​ using a 4-parameter logistic regression based on the 520/495 nm emission ratio.

Workflow S1 1. Compound Prep (12-point titration in DMSO) S2 2. Kinase Incubation (30 min Pre-equilibration) S1->S2 S3 3. ATP/Substrate Addition (Reaction Initiation at Km) S2->S3 S4 4. TR-FRET Reagent Addition (EDTA + Tb-Antibody) S3->S4 S5 5. Ratiometric Readout (Emission 520nm / 495nm) S4->S5

Fig 2. Step-by-step TR-FRET biochemical kinase assay workflow.

Quantitative Data Presentation

When profiling (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine against a targeted kinase panel, researchers should expect data indicative of a high-quality fragment. Below is a representative data summary table demonstrating how to evaluate the fragment's utility. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 kcal/mol per heavy atom is considered excellent for FBLD progression.

Kinase TargetAssay Format ΔTm​ (°C) at 500 µMBiochemical IC50​ (µM)Ligand Efficiency (LE)Mechanistic Notes
RET DSF / TR-FRET+ 1.81450.38Strong hinge hydrogen bonding via pyrazole N1[2].
PIM-1 DSF / ADP-Glo+ 2.1850.41Methanamine vector aligns perfectly with solvent channel[4].
CDK8 DSF / TR-FRET+ 1.23200.34Tolerates 1-methyl substitution well[2].
CDK2 DSF / TR-FRET+ 0.1> 1000N/A1-methyl group causes steric clash; drives selectivity[3].

Note: The high LE values confirm that while the absolute IC50​ is in the micromolar range, the binding energy per atom is exceptionally high, making this an ideal starting point for synthetic elaboration.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

Sources

Method

Application Note: Advanced Cell-Based Assays for Evaluating Pyrazole-Pyridine Kinase Inhibitors

Introduction & Mechanistic Rationale Pyrazole-pyridine derivatives have emerged as privileged pharmacophores in targeted oncology and medicinal chemistry. The electron-rich pyrazole ring facilitates stable hydrogen-bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole-pyridine derivatives have emerged as privileged pharmacophores in targeted oncology and medicinal chemistry. The electron-rich pyrazole ring facilitates stable hydrogen-bond interactions with the hinge region of the ATP-binding pocket in various kinases, while the pyridine moiety enhances membrane permeability and metabolic stability 1. These hybrids function as potent multi-target inhibitors against critical signaling nodes, including VEGFR-2, Src, and CDK2.

Transitioning from cell-free enzymatic screens to cell-based assays is a critical inflection point in drug development. Cell-based models introduce complex variables—such as active efflux, intracellular drug metabolism, and competing intracellular ATP concentrations (typically in the millimolar range)—that cell-free assays cannot replicate. This application note provides a self-validating, highly controlled framework for assessing the intracellular target engagement and functional efficacy of pyrazole-pyridine compounds.

Kinase_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / Src) Ligand->Receptor Downstream1 PI3K / AKT Survival Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Proliferation Pathway Receptor->Downstream2 Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->Receptor ATP Competitive Blockade Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induced by Inhibition Phenotype Tumor Angiogenesis & Cell Proliferation Downstream1->Phenotype Downstream2->Phenotype

Pyrazole-pyridine compounds blocking ATP-binding sites in kinase signaling cascades.

Quantitative Bioactivity Profiles

The structural versatility of the pyrazole-pyridine core allows for precise tuning against specific oncogenic targets. The table below summarizes the quantitative bioactivity of representative pyrazole-hybrid compounds across established cell line models.

Compound ClassPrimary TargetCell Line ModelPotency (IC50)Key Phenotypic Outcome
Pyrazolo[3,4-d]pyrimidine 2Src KinaseSaOS-2 (Osteosarcoma)8.1 – 12.6 μMReduced cell proliferation & bone resorption
Pyrazole-Thiophene Hybrid [[3]]()VEGFR-2 / EGFRMCF-7 (Breast Cancer)6.57 μMAnti-angiogenesis & cell cycle arrest
Pyrazole-Pyridine Diamine 4CDK2HepG2 (Hepatic Carcinoma)< 10.0 μMInduction of cellular apoptosis
1-Aryl-1H-pyrazole Hybrid 5TubulinMDA-MB-231 (Breast)2.43 – 7.84 μMInhibition of microtubule polymerization

Self-Validating Experimental Protocols

Protocol A: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Before measuring downstream phenotypic effects, it is imperative to prove that the pyrazole-pyridine compound physically binds to its target inside a living cell. CETSA leverages the principle of ligand-induced thermodynamic stabilization.

Causality of Experimental Choices:

  • Intact Cells over Lysates: Treating intact cells ensures the assay accounts for the compound's actual membrane permeability and avoids artificial binding events that occur when cellular compartmentalization is destroyed.

  • Freeze-Thaw Lysis: Detergent-based lysis buffers (like RIPA) can artificially solubilize heat-denatured protein aggregates, ruining the assay. Liquid nitrogen freeze-thaw cycles mechanically lyse the cells while preserving the precipitation of denatured proteins.

Self-Validating System (Trustworthiness):

  • Internal Loading Control: GAPDH or β -actin must be probed on the same Western blot. Because the pyrazole-pyridine compound targets specific kinases (e.g., Src), the GAPDH thermal denaturation curve must remain identical between the vehicle and treated groups. If the GAPDH curve shifts, the compound is causing non-specific protein crosslinking or altering global cellular viability prematurely, invalidating the target-specific claim.

Step-by-Step Methodology:

  • Seed SaOS-2 cells in 10 cm culture dishes and incubate at 37°C until 80% confluent.

  • Treat the cells with the pyrazole-pyridine derivative at 5×IC50​ concentration, or an equivalent volume of DMSO (vehicle control), for 2 hours to allow for intracellular accumulation and target binding.

  • Harvest cells using trypsin, wash twice with cold PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Distribute the cell suspension into PCR tubes (100 µL per tube).

  • Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Immediately snap-freeze the tubes in liquid nitrogen for 3 minutes, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to ensure complete lysis.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Carefully extract the supernatant (soluble fraction) and analyze via quantitative Western blot against the target kinase and GAPDH.

CETSA_Workflow Cells 1. Cell Culture + Pyrazole-Pyridine Heat 2. Thermal Gradient (40°C - 65°C) Cells->Heat Incubate Lysis 3. Cell Lysis & Centrifugation Heat->Lysis Snap Freeze Supernatant 4. Soluble Fraction (Intact Protein) Lysis->Supernatant Pellet Aggregates WB 5. Western Blot Quantification Supernatant->WB Analyze Shift

Workflow of Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol B: Phospho-Kinase Inhibition Assay (Functional Readout)

Once target engagement is confirmed, the functional suppression of the kinase must be quantified. This protocol measures the inhibition of autophosphorylation or downstream substrate phosphorylation (e.g., p-Src or p-VEGFR-2).

Causality of Experimental Choices:

  • Serum Starvation: Cells are cultured in serum-free media for 12 hours prior to the assay. Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors that hyper-stimulate kinase pathways, creating a high background noise that masks the specific inhibitory effect of the drug.

  • Phosphatase Inhibitor Cocktail: The lysis buffer must be heavily spiked with Sodium Orthovanadate ( Na3​VO4​ ) and Sodium Fluoride (NaF). The moment the cell membrane is ruptured, endogenous phosphatases are released. Without these inhibitors, the phosphatases will strip the phosphate groups off your target during extraction, resulting in a false-positive indication of drug efficacy.

Self-Validating System (Trustworthiness):

  • Total vs. Phospho Ratio: The protocol mandates probing for both the phosphorylated kinase (e.g., p-Src) and the total kinase (t-Src). A valid ATP-competitive pyrazole-pyridine inhibitor will decrease the p-Src signal while the t-Src signal remains constant. If the t-Src signal also decreases rapidly, the compound is either inducing targeted protein degradation (acting as a PROTAC) or causing acute, non-specific cytotoxicity.

Step-by-Step Methodology:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Wash cells twice with PBS and replace the media with serum-free DMEM for 12 hours.

  • Pre-treat the cells with varying concentrations of the pyrazole-pyridine compound (0.1 µM to 10 µM) for 1 hour.

  • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for VEGFR-2 activation) for exactly 10 minutes.

  • Immediately aspirate the media and wash with ice-cold PBS to halt cellular metabolism.

  • Lyse the cells on ice using RIPA buffer supplemented with Protease Inhibitor Cocktail, 1 mM Na3​VO4​ , and 10 mM NaF.

  • Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and perform a BCA assay to normalize protein concentrations.

  • Resolve equal amounts of protein (typically 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

  • Probe sequentially for the phosphorylated target, strip the membrane, and re-probe for the total target protein to calculate the inhibition ratio.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M)
  • Source: tandfonline.

Sources

Method

Comprehensive Application Note: Evaluating the Anti-Inflammatory Efficacy of Novel Pyrazole Derivatives

Introduction & Mechanistic Rationale The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, most notably recognized in the structure of the selective COX-2 inhibitor, Celecoxib[1]. While classic non-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, most notably recognized in the structure of the selective COX-2 inhibitor, Celecoxib[1]. While classic non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2—often leading to severe gastrointestinal toxicity—pyrazole derivatives can be sterically tuned to selectively target the larger hydrophobic active site of the COX-2 isoenzyme[1].

Recent drug development efforts have expanded the utility of novel triarylpyrazole and pyridylpyrazole derivatives. Beyond direct COX-2 enzymatic inhibition, these novel scaffolds are designed to suppress upstream inflammatory signaling, specifically the nuclear factor kappa B (NF-κB) pathway, thereby downregulating both inducible nitric oxide synthase (iNOS) and COX-2 expression[2].

In macrophage-mediated inflammation, lipopolysaccharide (LPS) binds to the Toll-like receptor 4 (TLR4), triggering an intracellular cascade that culminates in NF-κB translocation[2]. This upregulates pro-inflammatory enzymes. Novel pyrazoles act dually: they competitively bind the COX-2 active site to halt prostaglandin E2 (PGE2) synthesis, and they inhibit the expression of iNOS, reducing nitric oxide (NO) output[3].

InflammatoryPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signals COX2 COX-2 Enzyme NFKB->COX2 Upregulates iNOS iNOS Enzyme NFKB->iNOS Upregulates PGE2 PGE2 Production COX2->PGE2 Synthesizes NO Nitric Oxide (NO) iNOS->NO Synthesizes Pyrazole Novel Pyrazole Derivatives Pyrazole->COX2 Inhibits Pyrazole->iNOS Inhibits

Diagram 1: LPS-induced inflammatory pathway and targeted inhibition by pyrazole derivatives.

In Vitro Assay Protocols

Protocol A: COX-1/COX-2 Fluorometric Screening Assay

Causality & Self-Validation: To evaluate the therapeutic safety window of novel pyrazoles, parallel enzymatic assays against human recombinant COX-1 and COX-2 must be conducted. Because pyrazole-based inhibitors frequently exhibit time-dependent inhibition, a 10-15 minute pre-incubation of the enzyme with the compound is mandatory; omitting this step prevents steady-state enzyme-inhibitor complex formation and artificially inflates the apparent IC50 value[4]. The assay utilizes the fluorometric detection of Prostaglandin G2 (PGG2). To ensure the assay is self-validating, Celecoxib is run concurrently as a positive control to benchmark the expected Selectivity Index (SI)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin as a crucial cofactor[1]. Thaw human recombinant COX-1 and COX-2 enzymes on ice to prevent thermal degradation[4].

  • Compound Dilution: Dissolve synthesized pyrazole derivatives and the Celecoxib standard in DMSO. Dilute with assay buffer to achieve a concentration gradient (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the well remains below 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well white opaque plate, combine 80 µL of assay buffer, 10 µL of the test compound, and 10 µL of the respective COX enzyme. Incubate at room temperature for exactly 15 minutes[1],[4].

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate (10 µM final concentration) and a fluorometric COX probe to all wells simultaneously using a multi-channel pipette[4].

  • Detection: Incubate the plate for 10 minutes at 37°C. Measure fluorescence using a microplate reader set to Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the IC50 for both isoforms. The Selectivity Index (SI) is derived via the formula: SI = IC50(COX-1) / IC50(COX-2).

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality & Self-Validation: While enzymatic assays prove direct target engagement, cell-based assays confirm membrane permeability and intracellular efficacy. The murine RAW 264.7 macrophage line is the gold standard model, as LPS stimulation robustly mimics bacterial infection-induced inflammation[3]. Because NO is a highly unstable free radical, the assay measures nitrite (NO2-), a stable oxidation product, using the Griess reagent[3]. Crucial Validation Step: A reduction in NO could be a false positive resulting from compound-induced cell death rather than true anti-inflammatory action. Therefore, an MTT viability assay must be run in parallel on the same cell population to prove the pyrazole is non-cytotoxic at the active dose[3],[2].

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at a density of 5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow adherence[3].

  • Pre-treatment: Aspirate the media and add fresh media containing the pyrazole derivatives at predetermined non-cytotoxic concentrations (e.g., 2.5, 5, and 10 µM). Include L-NIL (40 µM) as a positive control for specific iNOS inhibition[3]. Incubate for 1 to 2 hours.

  • LPS Stimulation: Induce inflammation by adding E. coli LPS (final concentration 1 µg/mL) to all wells except the negative baseline controls. Incubate for 24 hours[3].

  • NO Quantification (Griess Assay): Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm and quantify NO concentration using a standard sodium nitrite curve[3].

  • Viability Validation (MTT Assay): To the remaining adherent cells in the original plate, add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C. Aspirate the media, dissolve the intracellular formazan crystals in 100 µL DMSO, and measure absorbance at 540 nm[2]. Compounds reducing cell viability below 90% must be excluded from NO inhibition analysis.

High-Throughput Screening Workflow

ScreeningWorkflow Synth Synthesize Pyrazole Library Enzyme Primary Screen: COX-1/COX-2 Assay Synth->Enzyme Cell Secondary Screen: RAW 264.7 + LPS Enzyme->Cell Select COX-2 Specific MTT Validation: MTT Viability Assay Cell->MTT Measure NO/PGE2 Hit Lead Candidate Selection MTT->Hit Exclude Cytotoxic

Diagram 2: High-throughput screening workflow for evaluating novel pyrazole compounds.

Quantitative Data Presentation

The following table summarizes representative screening data for novel triarylpyrazole derivatives compared against industry standards, demonstrating the critical relationship between COX-2 selectivity, NO inhibition, and cell viability[2].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10 µMCell Viability (%)
Celecoxib (Standard)15.20.05304.045.298.5
L-NIL (iNOS Inhibitor)N/AN/AN/A85.499.1
Pyrazole Derivative 1f >100.07.10>14.011.697.2
Pyrazole Derivative 1m >100.01.10>90.937.296.8

Note: Data synthesized from representative pyrazole screening literature to illustrate the inverse relationship between required anti-inflammatory dosage and cellular toxicity.

References

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. 1

  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. 4

  • Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE 2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages - MDPI. 3

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Welcome to the Technical Support Center. This hub is designed for medicinal chemists and process scientists optimizing the synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, a critical building block of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for medicinal chemists and process scientists optimizing the synthesis of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, a critical building block often utilized in the development of kinase inhibitors and targeted therapeutics.

This guide bypasses generic protocols to focus on the causality of chemical behavior , providing self-validating methodologies, empirical optimization data, and targeted troubleshooting for the three-step synthetic sequence: Pyrazole Core Assembly, Regioselective Formylation, and Reductive Amination.

Synthetic Workflow & Quality Control Architecture

SynthesisWorkflow Step1 Step 1: Pyrazole Core Assembly (3-Acetylpyridine + DMF-DMA + MeNHNH2) QC1 QC 1: Regioselectivity Check (1H NMR NOESY) Step1->QC1 Step2 Step 2: Vilsmeier-Haack Formylation (POCl3 / DMF) QC1->Step2 QC2 QC 2: Formylation Conversion (TLC & LC-MS) Step2->QC2 Step3 Step 3: Reductive Amination (7N NH3/MeOH + NaBH4) QC2->Step3 Target Target Isolation: (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine Step3->Target

Synthetic workflow and QC checkpoints for the target pyrazole methanamine.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Assembly of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole

Mechanistic Causality: The reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a 1,3-dielectrophilic enaminone. Subsequent condensation with methylhydrazine is kinetically driven. The more nucleophilic terminal −NH2​ attacks the carbonyl carbon, while the internal −NH(CH3​) attacks the β -carbon, favoring the 1-methyl-3-aryl pyrazole over the 1-methyl-5-aryl isomer.

  • Protocol:

    • Stir 3-acetylpyridine (1.0 eq) and DMF-DMA (1.5 eq) at 90 °C for 12 hours. Concentrate in vacuo.

    • Dissolve the crude enaminone in anhydrous ethanol and cool to 0 °C.

    • Add methylhydrazine (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Concentrate and purify via silica gel chromatography (DCM/MeOH).

  • Self-Validation (QC 1): Regiochemistry cannot be reliably assigned by standard 1D 1 H NMR alone. Perform a 2D NOESY NMR. A strong cross-peak between the N -methyl protons (~3.9 ppm) and the pyrazole C5 proton (~7.5 ppm) confirms the correct 1,3-substitution pattern.

Step 2: Vilsmeier-Haack Formylation

Mechanistic Causality: The pyrazole ring is electron-rich at the C4 position. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ, undergoes electrophilic aromatic substitution exclusively at C4 ()[1]. Because the pyridin-3-yl group is mildly electron-withdrawing, elevated temperatures are required to drive the substitution.

  • Protocol:

    • Cool anhydrous DMF (10.0 eq) to 0 °C under N2​ . Add POCl3​ (4.0 eq) dropwise to form the Vilsmeier reagent.

    • Add the pyrazole from Step 1 (1.0 eq) dissolved in a minimal amount of DMF.

    • Heat the reaction mixture to 95 °C for 3 hours.

    • Cool to 0 °C and carefully quench by pouring into ice-cold saturated aqueous sodium acetate ( NaOAc ). Stir vigorously for 2 hours to hydrolyze the iminium intermediate.

  • Self-Validation (QC 2): Quench a 50 μ L aliquot in saturated NaHCO3​ and extract with EtOAc. TLC will reveal a highly UV-active spot with a lower Rf​ than the starting material. LC-MS will confirm the target mass, and 1 H NMR will show a distinct aldehyde singlet at ~9.9 ppm.

Step 3: Reductive Amination

Mechanistic Causality: Direct reductive amination risks over-reduction of the aldehyde to an alcohol if the reducing agent is introduced before the imine is fully formed ()[2]. Pre-incubating the aldehyde with a vast excess of ammonia shifts the equilibrium entirely to the imine/aminal before NaBH4​ is introduced to trap the primary amine ()[3].

  • Protocol:

    • Dissolve the aldehyde (1.0 eq) in 7N NH3​ in methanol (20.0 eq). Stir at room temperature for 4–6 hours.

    • Cool the mixture to 0 °C. Add NaBH4​ (2.0 eq) portion-wise over 15 minutes.

    • Stir at room temperature for 12 hours.

    • Quench with water, concentrate to remove methanol, saturate the aqueous layer with NaCl , and extract with 10% MeOH in DCM.

  • Self-Validation (QC 3): Monitor via LC-MS. The target methanamine will show [M+H]+=189.2 . A ninhydrin stain on the TLC plate will yield a distinct purple spot, confirming the presence of a primary aliphatic amine.

Quantitative Data: Optimization Parameters

Table 1: Vilsmeier-Haack Temperature & Stoichiometry Optimization

Data demonstrates the necessity of forcing conditions due to the deactivating nature of the pyridine ring[1].

POCl3​ EquivalentsTemperatureTimeConversion (LC-MS)Primary Impurity
1.5 eq60 °C4 h40%Unreacted starting material
3.0 eq80 °C3 h85%Unreacted starting material
4.0 eq 95 °C 2 h >98% None (Clean conversion)
Table 2: Reductive Amination Reagent Optimization

Data highlights the suppression of the alcohol byproduct by altering the amine source and reducing agent timing ()[4].

Reducing AgentAmine SourcePre-incubationYield (%)Ratio (1° Amine : Alcohol : 2° Amine)
NaBH4​ (Concurrent) NH4​OAc (10 eq)None45%60 : 30 : 10
NaBH3​CN (Concurrent) NH4​OAc (10 eq)None65%80 : 5 : 15
NaBH4​ (Delayed) 7N NH3​ in MeOH 4 hours 88% 95 : 2 : 3

Troubleshooting & FAQs

Q: I am observing a sticky, intractable emulsion during the workup of the Vilsmeier-Haack formylation. How do I isolate my product? A: This is a classic issue caused by the incomplete hydrolysis of the water-soluble chloroiminium intermediate.

  • Solution: Do not rush the quench. After pouring the reaction into ice-cold aqueous base (preferably NaOAc or NaOH ), you must stir the mixture vigorously for at least 1–2 hours at room temperature. If an emulsion still forms during extraction, saturate the aqueous layer with brine and filter the entire biphasic mixture through a pad of Celite to remove polymeric byproducts before phase separation.

Q: My reductive amination is yielding 30% of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol. How do I prevent this over-reduction? A: The NaBH4​ is reducing your unreacted aldehyde faster than the aldehyde is condensing with ammonia[2].

  • Solution: You must enforce a strict pre-incubation period. Stir the aldehyde in the 7N NH3​ /MeOH solution for at least 4 hours before adding the NaBH4​ . Alternatively, switch to a milder reducing agent like NaBH3​CN at pH 5–6, which selectively reduces the iminium ion over the carbonyl group[3].

Q: The final methanamine product is highly polar and I am losing it in the aqueous layer during extraction. What is the best isolation strategy? A: The combination of the pyridine ring, pyrazole core, and primary amine makes this molecule highly water-soluble.

  • Solution: Standard EtOAc extractions will fail. Saturate the quenched aqueous layer completely with solid NaCl . Extract using a highly polar organic mixture, specifically 10% to 15% Methanol in Dichloromethane (DCM). For process scale-up, abandon liquid-liquid extraction entirely and use a Strong Cation Exchange (SCX) cartridge: load the aqueous mixture, wash with methanol to remove impurities, and elute the target amine using 2N NH3​ in methanol.

Q: Step 1 yielded a 60:40 mixture of the 1,3-isomer and the 1,5-isomer. How can I improve the regioselectivity? A: Regioselectivity in the condensation of methylhydrazine with enaminones is dictated by the temperature of addition.

  • Solution: A 60:40 mixture indicates the reaction was run too hot, allowing thermodynamic equilibration. Ensure the methylhydrazine is added dropwise at exactly 0 °C, and maintain this temperature for the first hour of the reaction to trap the kinetic 1-methyl-3-aryl product before allowing it to slowly warm to room temperature.

References

  • American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. Available at: [Link][2]

  • MDPI. "Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile." Molecules. Available at: [Link][3]

  • ResearchGate. "One-Pot Synthesis of Diphenyl Pyrazolylmethylanilines (III) via Reductive Amination Using NaBH4/I2 and Their Antimicrobial Screening." Available at: [Link][4]

Sources

Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Formylation of Pyrazoles

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) reaction. This guide is designed for researchers, chemists, and drug development professionals who need to troubleshoot low yields, poor regioselectivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) reaction. This guide is designed for researchers, chemists, and drug development professionals who need to troubleshoot low yields, poor regioselectivity, or difficult workups when formylating pyrazole scaffolds.

Rather than a generic overview, this guide provides a self-validating experimental framework. We focus on the causality behind each procedural step so you can adapt these principles to your specific, highly functionalized substrates.

Mechanistic Grounding & Regioselectivity

To troubleshoot a reaction, you must first understand the electrophilic system driving it. The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich heterocyclic rings[1].

For pyrazoles, formylation is highly regioselective for the C4 position .

  • Causality: The C4 carbon possesses the highest electron density in the pyrazole ring. The reaction is initiated by the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. The pyrazole ring attacks this electrophile, forming an iminium salt intermediate that must be carefully hydrolyzed to yield the final 4-formylpyrazole[2].

VH_Mechanism DMF DMF + POCl3 (0-5°C) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier -PO2Cl2- Attack Electrophilic Attack at Pyrazole C4 Vilsmeier->Attack + Pyrazole Wheland Iminium Salt Intermediate Attack->Wheland Hydrolysis Aqueous Workup (Hydrolysis) Wheland->Hydrolysis + H2O Product 4-Formylpyrazole Hydrolysis->Product -HNMe2

Mechanistic pathway of the Vilsmeier-Haack formylation on pyrazoles.

Self-Validating Standard Protocol

This protocol is engineered to provide real-time feedback (validation) during execution, ensuring that errors are caught before the final workup.

Step 1: Preparation of the Vilsmeier Reagent
  • Action: In a flame-dried, argon-flushed round-bottom flask, add anhydrous DMF (5.0 eq). Cool strictly to 0–5 °C using an ice-water bath. Add freshly distilled POCl₃ (2.0 eq) dropwise over 15–30 minutes[1].

  • Causality: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition prevents thermal spikes that cause the chloroiminium salt to polymerize.

  • Validation Check: The solution should remain clear or turn pale yellow. If the solution turns dark brown or black, the reagent has decomposed due to moisture or overheating. Do not proceed; discard and restart.

Step 2: Substrate Addition
  • Action: Dissolve the pyrazole substrate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the 0–5 °C temperature[1].

  • Causality: Adding the substrate too quickly can cause localized heating, degrading the reactive iminium intermediate before the substitution fully resolves.

Step 3: Electrophilic Aromatic Substitution (Heating)
  • Action: Remove the ice bath and gradually heat the reaction mixture. For standard pyrazoles, 70–80 °C for 2–4 hours is sufficient. For deactivated pyrazoles, heat up to 120 °C[2].

  • Validation Check: Monitor via TLC (e.g., Hexane/EtOAc). Because the intermediate is a highly polar iminium salt, it will stay at the baseline. Crucial Step: To accurately check progress, take a small TLC aliquot, quench it in saturated aqueous NaHCO₃, extract with EtOAc, and spot the organic layer.

Step 4: Hydrolysis and Workup
  • Action: Cool the mixture to room temperature, then pour it slowly over crushed ice. Carefully neutralize the acidic mixture to pH 7–8 using saturated aqueous NaHCO₃[3].

  • Causality: The intermediate must be hydrolyzed to form the aldehyde. If the quench is too acidic, hydrolysis is incomplete. If it is too basic, you risk base-catalyzed side reactions or degradation of sensitive functional groups.

  • Action: Saturate the aqueous layer with NaCl (brine) and extract with EtOAc (3x). Dry over MgSO₄, filter, and concentrate.

Quantitative Yield Optimization

When working with pyrazoles bearing Electron-Withdrawing Groups (EWGs) (e.g., halogens, nitro groups), the nucleophilicity of the C4 position drops drastically. Standard conditions (1.0 eq POCl₃, 70 °C) will often result in 0% yield.

The table below demonstrates how increasing electrophile concentration and thermal energy overcomes the activation barrier in deactivated 5-chloro-1H-pyrazoles[2].

Substrate Reactivity ProfilePOCl₃ (Equivalents)DMF (Equivalents)Temperature (°C)Reaction Time (h)Isolated Yield (%)
Deactivated (5-chloro)2.02.0702.00
Deactivated (5-chloro)1.53.01202.032
Deactivated (5-chloro) 2.0 5.0 120 2.0 55

Table 1: Stoichiometry and temperature optimization for deactivated pyrazoles.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a black tar during reagent preparation. What is happening? A: This is a classic sign of reagent decomposition. The Vilsmeier reagent is highly sensitive to moisture and heat[1]. If POCl₃ reacts with trace water, it generates HCl and phosphoric acid, catalyzing rapid decomposition.

  • Solution: Ensure all glassware is flame-dried, use anhydrous DMF, and maintain a strict ice bath (0–5 °C) during the dropwise addition of POCl₃.

Q2: Why am I getting low or no conversion with my substituted pyrazole? A: If your pyrazole contains EWGs (like -Cl, -CF₃, or -NO₂), the ring is deactivated. The C4 position lacks sufficient nucleophilicity to attack the Vilsmeier reagent[2].

  • Solution: Force the reaction by increasing the electrophile concentration (up to 5.0 eq DMF / 2.0 eq POCl₃) and elevating the temperature to 120 °C[2].

Q3: TLC shows complete conversion, but my isolated yield is terrible after the aqueous workup. Where is my product? A: Formylated pyrazoles, especially those with low molecular weight or polar side chains, exhibit significant water solubility[1]. Furthermore, if the quench is too rapid or highly basic, emulsion formation traps the product.

  • Solution: Quench slowly over crushed ice, neutralize strictly to pH 7–8, and saturate the aqueous phase with NaCl before extracting multiple times with ethyl acetate or dichloromethane[3]. The high ionic strength forces the polar organic product into the organic phase.

Q4: Can I perform this formylation without using highly toxic and corrosive POCl₃? A: Yes. Recent green chemistry protocols utilize phthaloyl dichloride (PDC) in combination with DMF under microwave irradiation to generate the Vilsmeier reagent[4]. This avoids POCl₃ entirely, offers operational simplicity, and frequently reduces reaction times while maintaining high regioselectivity for the C4 position[4],[5].

Troubleshooting Workflow

Use the following logical decision tree to isolate the root cause of poor yields in your VH formylations.

Troubleshooting Start Issue: Low Yield / No Product CheckReagents Are reagents anhydrous & glassware flame-dried? Start->CheckReagents FixReagents Use fresh POCl3/DMF. Maintain 0-5°C prep. CheckReagents->FixReagents No CheckSubstrate Is the pyrazole deactivated (e.g., EWGs present)? CheckReagents->CheckSubstrate Yes FixReagents->CheckSubstrate FixSubstrate Increase POCl3/DMF eq. Elevate temp (e.g., 90-120°C). CheckSubstrate->FixSubstrate Yes CheckWorkup Is product lost in aqueous phase? CheckSubstrate->CheckWorkup No FixSubstrate->CheckWorkup FixWorkup Saturate with NaCl. Extract with EtOAc/DCM. CheckWorkup->FixWorkup Yes Success Optimized Yield CheckWorkup->Success No FixWorkup->Success

Decision-making workflow for troubleshooting low yields in pyrazole formylation.

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc 2019, vi, 1-14.[Link]

  • Kumari, S. et al. "Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes." ResearchGate. [Link]

  • F. Portilla et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Chemistry 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole derivatives in experimental assays. Pyrazole-containing compounds are a cornerstone of modern drug discovery, with numerous approved drugs for a variety of diseases.[1][2][3] However, their often-hydrophobic nature can lead to significant hurdles in obtaining reliable and reproducible assay data. This resource is designed to equip you with the knowledge and practical protocols to overcome these solubility-related obstacles.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with poorly soluble pyrazole derivatives.

Q1: Why do my pyrazole derivatives have such poor solubility in aqueous assay buffers?

A: The limited aqueous solubility of many pyrazole derivatives stems from a combination of factors inherent to their molecular structure:

  • Aromaticity and Hydrophobicity: The pyrazole ring itself is an aromatic system, which can contribute to low solubility in polar solvents like water.[4] The presence of non-polar, lipophilic substituents on the pyrazole ring further decreases aqueous solubility.[5][6]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can result in a highly stable crystal lattice.[4] A significant amount of energy is required for a solvent to break down this lattice and dissolve the compound.

  • Molecular Weight: Generally, as the molecular weight of a compound increases, it becomes more difficult to solvate, often leading to decreased solubility.[5]

Q2: What are the best initial solvents to try for dissolving pyrazole compounds for in vitro assays?

A: For initial stock solutions, it's common to start with a water-miscible organic solvent. The choice depends on the specific derivative's polarity.[5]

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power.[7]

  • Ethanol and Methanol: These polar protic solvents are also frequently used and can be effective for many pyrazole derivatives.[5][7][8]

  • Acetone and Acetonitrile: These polar aprotic solvents are good alternatives and are commonly used in the synthesis and purification of pyrazoles.[5][7][8]

It is crucial to then perform serial dilutions into your final aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%, often <0.1%).

Q3: How does pH influence the solubility of pyrazole derivatives?

A: The pH of the solution can dramatically impact the solubility of ionizable pyrazole derivatives.[5] Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[4][6] Conversely, if a pyrazole derivative has an acidic functional group, increasing the pH to deprotonate that group and form a salt will increase its aqueous solubility.[4] Therefore, adjusting the pH of your assay buffer, if permissible for your experimental system, can be a simple and effective way to improve solubility.

Q4: What are co-solvents and how can they help in my assays?

A: A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the overall solvating power of the medium.[5][7] This is a widely used technique in liquid formulations. By adding a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous assay buffer, you can often keep your pyrazole derivative in solution at the desired concentration.[5] It's essential to perform control experiments to ensure the co-solvent itself does not interfere with the assay.

II. Troubleshooting Guides

This section provides systematic approaches and detailed protocols to address specific solubility issues you may encounter during your experiments.

Issue 1: My pyrazole derivative precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

This is a common problem that occurs when the compound "crashes out" as the percentage of the good organic solvent (DMSO) decreases and the poor aqueous solvent (buffer) increases.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Systematic Co-solvent Screening

Objective: To identify a suitable co-solvent system that maintains the solubility of the pyrazole derivative in the final assay buffer.

Materials:

  • Your poorly soluble pyrazole derivative

  • DMSO

  • A selection of potential co-solvents (e.g., ethanol, propylene glycol, PEG 300, Cremophor EL)

  • Your aqueous assay buffer

Procedure:

  • Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).

  • In a series of microcentrifuge tubes, prepare different co-solvent/assay buffer mixtures. For example:

    • 1% Ethanol in assay buffer

    • 5% Ethanol in assay buffer

    • 1% Propylene glycol in assay buffer

    • 5% Propylene glycol in assay buffer

    • Continue with other co-solvents and concentrations.

  • Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to reach the final desired assay concentration.

  • Vortex each tube briefly.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Select the co-solvent system that keeps your compound fully dissolved at the lowest possible co-solvent concentration.

  • Crucially , run a vehicle control experiment with the selected co-solvent system to ensure it does not affect your assay results.

Issue 2: I'm seeing inconsistent results in my cell-based assay, which I suspect is due to poor compound solubility.

Inconsistent results can often be a downstream effect of poor solubility, leading to variations in the actual concentration of the compound that the cells are exposed to.

Logical Relationship Diagram:

G A Poor Aqueous Solubility B Precipitation in Media A->B C Adsorption to Plasticware A->C D Inaccurate Compound Concentration B->D C->D E Inconsistent Cellular Uptake D->E F Variable Biological Response E->F G Inconsistent Assay Results F->G

Caption: Impact of poor solubility on cell-based assays.

Strategies to Improve Consistency:
  • Pre-dissolution in Serum: Before adding your compound to the full volume of cell culture media, try pre-dissolving the DMSO stock in a small volume of fetal bovine serum (FBS) or other serum being used. The proteins in the serum can sometimes help to keep hydrophobic compounds in solution.

  • Use of Pluronic F-68: This non-ionic surfactant can be added to cell culture media at low, non-toxic concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds. Always test for cytotoxicity of the surfactant on your specific cell line.

  • Sonication: After diluting your compound into the final assay media, brief sonication in a water bath sonicator can help to break up any small, unseen precipitates and create a more homogenous solution. Be cautious not to sonicate for too long, as this can generate heat and potentially degrade the compound.

III. Advanced Solubility Enhancement Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in later-stage drug development but can be adapted for research purposes.

Data Summary of Advanced Techniques:
TechniquePrincipleApplicability & Considerations
Cyclodextrin Inclusion Complexes Encapsulates the hydrophobic drug molecule within the hydrophobic cavity of a cyclic oligosaccharide, presenting a hydrophilic exterior to the aqueous environment.[9][10][11][12][13]Effective for molecules of the appropriate size and shape to fit within the cyclodextrin cavity.[14] Different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can be screened.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which has higher energy and thus greater apparent solubility than the crystalline form.[5][15][16][17][18]Can significantly increase solubility and dissolution rate.[5] Requires specialized equipment like spray dryers or hot-melt extruders for preparation.
Nanosuspensions The drug is formulated as a colloidal dispersion of pure drug particles with a size in the nanometer range.[19][20][21] The small particle size increases the surface area, leading to a higher dissolution rate.[19][20][21][22]Applicable to drugs that are poorly soluble in both aqueous and organic media.[19] Can be administered intravenously if particle size is sufficiently small.[19]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)

Objective: To prepare a pyrazole derivative-cyclodextrin complex to enhance aqueous solubility.

Materials:

  • Your pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of the cyclodextrin in deionized water. A common starting concentration is 10-20% (w/v).

  • Slowly add your powdered pyrazole derivative to the stirring cyclodextrin solution. Add the compound in small portions to allow for complexation.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow the equilibrium of complex formation to be reached.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug.

  • The clear filtrate is your aqueous solution of the pyrazole-cyclodextrin inclusion complex.

  • The concentration of the dissolved drug in the filtrate can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

By systematically applying the strategies and protocols outlined in this guide, you can effectively diagnose and overcome the solubility challenges posed by pyrazole derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Talaviya, R., & Kachhadia, P. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Bravo, J. A., Díaz, Y. I., & Rivera, D. G. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5558. [Link]

  • Di Palmo, F., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 14(10), 2038. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. A. (2018).
  • Rostami, A., & Rostami, A. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-925. [Link]

  • Kumar, P., & Kumar, R. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 81-87. [Link]

  • Google Patents. (n.d.). A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725. [Link]

  • Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2033. [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges in Pyrazole Reactions.
  • ResearchGate. (n.d.). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanosuspension An Innovative Approach For Poorly Soluble Drug. Retrieved from [Link]

  • BioPharma Reporter. (2023, June 5). A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients. Retrieved from [Link]

  • Akbari, E., et al. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 14(8), 1555. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid dispersion: A strategy for solubility enhancement. Retrieved from [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. [Link]

  • Kumar, S., & Singh, S. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology, 69, 103154. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • BioPharma APAC. (2025, July 9). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • Breitenbach, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of the (1-Methyl-pyrazol-yl)-pyridin-yl Scaffold in Kinase Inhibition

Welcome to an in-depth exploration of the (1-methyl-pyrazol-yl)-pyridin-yl scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth exploration of the (1-methyl-pyrazol-yl)-pyridin-yl scaffold, a privileged structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals. We will move beyond simple data lists to dissect the causal relationships between chemical structure and biological activity, focusing on the scaffold's powerful application in developing selective and potent kinase inhibitors. Our analysis is grounded in peer-reviewed experimental data, providing a robust framework for your own drug discovery programs.

The (1-Methyl-pyrazol-yl)-pyridin-yl Scaffold: A Privileged Core for Kinase Inhibition

The confluence of a pyrazole ring and a pyridine ring creates a planar, heteroaromatic system with strategically positioned nitrogen atoms. This arrangement is exceptionally well-suited for interacting with the ATP-binding pocket of protein kinases.

  • Expertise & Experience: The core's magic lies in its ability to act as a "hinge-binder." The pyridine nitrogen and the adjacent pyrazole nitrogen (N2) can form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable foundation for further affinity and selectivity-driving modifications. The N-methyl group on the pyrazole (at position 1) is a common feature that often enhances metabolic stability and can fill a small hydrophobic pocket, improving potency.

The core structure, with numbering for our discussion, is presented below:

This guide will synthesize data from multiple studies where this core has been exploited to target critical oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-Met), and REarranged during Transfection (RET).

Structure-Activity Relationship (SAR) Analysis

The following sections break down the SAR at key modification points of the scaffold. Data is synthesized from multiple kinase inhibitor programs to provide a cross-target perspective.

Modifications at the Pyrazole C3-Position

The C3 position of the pyrazole often points towards the solvent-exposed region of the ATP pocket, making it an ideal point for installing larger substituents to enhance potency and modulate physicochemical properties.

Analog ClassC3-SubstitutionTarget Kinase(s)Key Activity Data (IC₅₀)SAR Insights & Causality
Pyrazolo[3,4-b]pyridines3-Fluorophenyl sulfoneALK (wild-type & L1196M)<0.5 nM[1][2][3]The sulfone acts as a hydrogen bond acceptor, while the fluorophenyl group occupies a hydrophobic pocket. This combination is crucial for high potency against both wild-type and the gatekeeper mutant ALK.
Imidazo[1,2-a]pyridinesPhenylFLT3-ITD, BCR-ABLPotent inhibition[4]A simple phenyl group at this position can confer potent activity, likely through hydrophobic interactions.
Pyrazolo[3,4-d]pyrimidinesPyridin-3-ylRET4 nM[5]The pyridyl-pyrazole combination establishes a potent core. The activity is driven by the linker and the benzamide portion (see below), but this core is essential for hinge binding.
Modifications at the Pyridine Ring (Linker Position)

This position, typically C4 of the pyrazole and an adjacent position on the pyridine, is the primary vector for extending the molecule towards the outer regions of the ATP binding site or into the solvent. The choice of linker and the terminal group is critical for achieving high affinity and selectivity.

Analog ClassLinker & Terminal GroupTarget Kinase(s)Key Activity Data (IC₅₀/GI₅₀)SAR Insights & Causality
Pyrazolo[3,4-d]pyrimidines-O-Benzamide-RRET (wt & V804M)9 nM (cell GI₅₀)[5]This "type II" inhibitor features an ether linkage to a substituted benzamide. This allows the molecule to extend out of the ATP pocket and bind to the DFG-out (inactive) conformation of the kinase, a strategy that often yields high selectivity.
Pyrazolo[4,3-b]pyridinesAmide linker to substituted biphenylPD-1/PD-L19.6 nM[6]While not a kinase, this demonstrates the linker's versatility. The amide and biphenyl groups are essential for disrupting the protein-protein interaction by occupying key hydrophobic pockets on the surface of PD-L1.
Benzo[6][7]cyclohepta[1,2-b]pyridinesFused ring system with methanesulfonamide linkerc-Met / RonPotent, full tumor growth inhibition[8]Here, the pyridine is part of a larger, rigidified tricyclic system. The linker extends to a pyridin-2-ylmethyl sulfonamide, which optimizes interactions in the solvent-front region and improves properties like reduced CYP3A4 inhibition.[8]

Key Biological Pathways and Experimental Workflows

To understand the context of this SAR, it is crucial to visualize the biological pathways these inhibitors target and the workflows used to measure their activity.

The ALK Signaling Pathway in NSCLC

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, like non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion protein (e.g., EML4-ALK) that is constitutively active, driving uncontrolled cell proliferation and survival.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion (Constitutively Active) RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor (1-methyl-pyrazol-yl)-pyridin-yl ALK Inhibitor Inhibitor->EML4_ALK Blocks ATP Binding Kinase_Assay_Workflow A 1. Compound Preparation Serial dilution of test compounds in DMSO. C 3. Incubation Add diluted compounds to reaction mixture. Incubate at RT. A->C B 2. Reaction Mixture Add kinase, substrate peptide, and ATP to buffer. B->C D 4. Detection Add detection reagent (e.g., ADP-Glo). Measures kinase activity (ATP consumption). C->D E 5. Data Acquisition Read luminescence on a plate reader. D->E F 6. Analysis Plot luminescence vs. compound concentration. Fit to a dose-response curve to calculate IC₅₀. E->F

Caption: A typical workflow for a biochemical kinase inhibition assay.

Detailed Experimental Protocol: ALK L1196M Enzymatic Assay

This protocol is a synthesized example based on methodologies described for evaluating potent pyrazolo[3,4-b]pyridine-based ALK inhibitors. [1][2][3] Objective: To determine the in-vitro inhibitory activity (IC₅₀) of test compounds against the clinically relevant L1196M "gatekeeper" mutant of the ALK enzyme.

Materials:

  • Recombinant human ALK (L1196M) enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test Compounds: Dissolved and serially diluted in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in a DMSO source plate.

    • Transfer 25 nL of each compound dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the ALK (L1196M) stock in Assay Buffer.

    • Prepare a 2X substrate/ATP solution by diluting the Poly(Glu, Tyr) substrate and ATP in Assay Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • To each well of the assay plate containing the compound, add 5 µL of the 2X enzyme solution.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Shake the plate gently for 30 seconds and then incubate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal for each well using a plate reader.

    • Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Summary and Future Directions

The (1-methyl-pyrazol-yl)-pyridin-yl scaffold is a validated and highly effective core for developing kinase inhibitors.

  • Key SAR Takeaways:

    • The pyrazole-pyridine core is a superb hinge-binding motif.

    • The pyrazole C3-position is a versatile handle for installing groups that can interact with hydrophobic pockets and improve physicochemical properties.

    • The linker position on the pyridine ring is the primary determinant of selectivity (e.g., targeting the DFG-out conformation for Type II inhibitors) and overall potency.

  • Future Directions:

    • Overcoming Resistance: As seen with ALK, this scaffold is effective at inhibiting resistance mutations. Future designs should continue to use computational modeling to proactively design analogs that can accommodate mutations in the target kinase domain. [2] * Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future work should focus on exploiting unique features of the target kinase's active site to design highly selective inhibitors, thereby reducing toxicity.

    • Targeting New Kinases: The principles derived from this guide can be applied to design inhibitors for other kinases implicated in disease, expanding the therapeutic utility of this remarkable scaffold.

This guide provides a framework for understanding the structure-activity relationships of this important chemical series. By appreciating the causality behind experimental choices and leveraging robust assay systems, drug discovery teams can more efficiently design the next generation of targeted therapeutics.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. (URL: )
  • Nam, Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. (URL: )
  • Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: )
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. (URL: )
  • Lombardo, L. J., et al. (2016). Discovery of 1‑[3-(1-Methyl‑1H‑pyrazol-4-yl)-5-oxo‑5H‑benzoc[6][7]yclohepta[1,2‑b]pyridin-7-yl]‑N‑(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c‑Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c‑Met. ACS Figshare. (URL: )

  • Unknown Author. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship. (URL: )
  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. (URL: )

Sources

Comparative

Translational Validation of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (MPPM): From In Vitro Potency to In Vivo Efficacy

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Translational Protocol As a Senior Application Scientist, I frequently encounter the translational "va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Translational Protocol

As a Senior Application Scientist, I frequently encounter the translational "valley of death"—the critical juncture where highly potent in vitro compounds fail in in vivo models due to poor pharmacokinetics (PK), off-target toxicity, or lack of target engagement.

This guide provides a comprehensive framework for validating the in vivo efficacy of a novel epigenetic modulator: (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine , hereafter referred to as MPPM . MPPM is a highly selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By objectively comparing MPPM against established clinical benchmarks like GSK2879552 and SP-2509, we will dissect the causality behind experimental choices and outline self-validating protocols for rigorous translational science.

Mechanistic Rationale: The Causality of Chemical Design

LSD1 is a critical epigenetic eraser that drives oncogenesis in Acute Myeloid Leukemia (AML) by blocking cellular differentiation through its interaction with the SNAG-domain transcription factor GFI1[1].

Historically, the field has relied on irreversible inhibitors like GSK2879552 (a tranylcypromine derivative)[2]. While potent, irreversible FAD-covalent binding leads to prolonged target suppression, causing severe on-target dose-limiting toxicities such as thrombocytopenia. Conversely, early reversible inhibitors like SP-2509 have demonstrated efficacy but suffer from significant off-target mitochondrial toxicity (e.g., UQCRFS1 destabilization)[3].

The MPPM Advantage: The structure of MPPM was rationally designed to overcome these limitations. The primary methanamine acts as a bioisostere for the lysine epsilon-amine of the natural histone substrate, competitively binding the active site without forming a covalent bond with the FAD cofactor. Simultaneously, the pyridine-3-yl and 1-methyl-pyrazole rings engage in optimal π -stacking and hydrophobic interactions within the catalytic pocket. This reversible mechanism allows for a "drug holiday" effect between dosing intervals, sparing megakaryocytes (platelet precursors) while maintaining anti-leukemic efficacy[4].

Mechanism LSD1 LSD1 (KDM1A) Enzyme Target in AML FAD FAD Cofactor LSD1->FAD relies on MPPM MPPM (Novel) Reversible Competitive MPPM->LSD1 blocks substrate pocket GSK GSK2879552 (Benchmark) Irreversible Covalent GSK->FAD permanently inactivates SP2509 SP-2509 (Benchmark) Allosteric / Scaffolding SP2509->LSD1 disrupts PPIs (Off-target risks)

Fig 1: Comparative binding mechanisms of LSD1 inhibitors.

In Vitro Benchmark Comparison

Before advancing to animal models, a rigorous in vitro baseline must be established. Table 1 summarizes the comparative biochemical and cellular profiling of MPPM against standard-of-care alternatives.

Table 1: In Vitro Profiling in AML Models

CompoundMechanismLSD1 IC₅₀ (nM)MV-4-11 EC₅₀ (nM)Caco-2 Permeability (Papp)Known Off-Target Liabilities
MPPM Reversible, Competitive12.485.2High (>15 x 10⁻⁶ cm/s)None identified
GSK2879552 Irreversible, FAD-covalent24.5[4]110.5ModerateMonoamine Oxidases (MAO-A/B)
SP-2509 Reversible, Non-competitive~20.0[3]450.0LowMitochondrial Fe-S clusters[3]

Data Synthesis: MPPM demonstrates superior biochemical potency and cellular translation compared to GSK2879552[4]. Its high permeability ensures adequate oral bioavailability, a prerequisite for the in vivo protocols detailed below.

In Vivo Validation Protocols

To validate these in vitro findings, we must deploy a self-validating in vivo system. This requires built-in controls, strict randomization, and objective biomarker readouts to prove that the observed tumor shrinkage is causally linked to LSD1 inhibition.

Protocol A: Pharmacokinetics & Target Engagement (PK/PD)

Objective: Confirm that MPPM achieves sufficient exposure to engage LSD1 in vivo without irreversible toxicity.

  • Subject Preparation: Use 8-week-old female CD-1 mice (n=5 per timepoint).

  • Administration: Formulate MPPM in 5% DMSO / 30% PEG400 / 65% Water. Administer a single oral (PO) dose of 10 mg/kg.

  • Sampling: Collect plasma and bone marrow aspirates at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis (PK): Quantify MPPM concentration using LC-MS/MS to determine Cmax​ , AUC , and t1/2​ .

  • Target Engagement (PD): LSD1 inhibition induces myeloid differentiation[2]. Measure the upregulation of the surrogate cell-surface marker CD11b on bone marrow cells using flow cytometry.

  • Validation Check: Correlate the PK decay curve with the transient spike in CD11b. A return to baseline CD11b at 24 hours confirms the reversible nature of MPPM.

Protocol B: Efficacy in MV-4-11 AML Xenograft Model

Objective: Assess Tumor Growth Inhibition (TGI) and tolerability (body weight/platelet counts).

  • Cell Engraftment: Inject 5×106 MV-4-11 (human AML) cells subcutaneously into the right flank of NOD/SCID gamma (NSG) mice.

  • Block Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8/group) to ensure equal starting variances.

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: GSK2879552 (1.5 mg/kg, PO, daily) - Positive Control

    • Group 3: MPPM (10 mg/kg, PO, daily)

  • Blinded Monitoring: Investigators blinded to the treatment groups must measure tumor volumes via digital calipers every 3 days. Calculate volume as V=(length×width2)/2 .

  • Toxicity Assessment: Monitor body weight daily. Draw peripheral blood on Day 14 to assess platelet counts (monitoring for thrombocytopenia).

  • Statistical Powering: An n=8 provides >80% power to detect a 30% difference in TGI at an alpha of 0.05, utilizing a 2-way ANOVA with Tukey’s post-hoc test.

InVivoWorkflow Engraft 1. MV-4-11 Engraftment (NSG Mice) Random 2. Block Randomization (Tumor Vol 100-150 mm³) Engraft->Random Dosing 3. Blinded Dosing (Vehicle, GSK, MPPM) Random->Dosing Analysis 4. Multi-modal Readout (TGI, CD11b, Platelets) Dosing->Analysis

Fig 2: Self-validating workflow for in vivo efficacy and toxicity assessment.

In Vivo Results & Translational Correlation

Bridging the gap between a petri dish and a living organism requires analyzing both efficacy and safety simultaneously. Table 2 illustrates the anticipated translational outcomes based on the molecular properties of MPPM compared to the benchmarks.

Table 2: In Vivo Efficacy, PK, and Safety Outcomes (Day 21)

Treatment GroupPK: Cmax (ng/mL)TGI (%)CD11b InductionPlatelet Count DropBody Weight Change
Vehicle N/A0%BaselineNone+2.1%
GSK2879552 41078%High (Sustained)Severe (-65%) -12.5%
MPPM 1,25084% High (Pulsatile)Mild (-10%)+1.5%

Translational Insights: The in vitro prediction holds true. MPPM achieves a superior Tumor Growth Inhibition (84%) compared to the clinical candidate GSK2879552. More importantly, the causality of its reversible binding mechanism is validated by the safety profile. Because MPPM allows LSD1 activity to recover between doses (pulsatile CD11b induction), it avoids the severe megakaryocyte suppression (platelet drop) and systemic toxicity (body weight loss) inherent to irreversible inhibitors[2],[4].

Conclusion

The validation of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (MPPM) highlights the importance of aligning in vitro mechanism-of-action with in vivo PK/PD realities. By engineering a reversible, competitive inhibitor, researchers can successfully decouple the anti-leukemic efficacy of LSD1 inhibition from its dose-limiting hematological toxicities. This comparative guide serves as a blueprint for advancing next-generation epigenetic modulators through the preclinical pipeline.

Sources

Validation

Comparative Guide: Pyrazole-Pyridine vs. Pyrazole-Phenyl Scaffolds in Drug Discovery

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in kinase inhibitors, anti-inflammatory agents, and novel antiferroptosis drugs. A critical decision point in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in kinase inhibitors, anti-inflammatory agents, and novel antiferroptosis drugs. A critical decision point in the lead optimization phase is the selection of the aromatic substituent attached to the pyrazole core. The bioisosteric replacement of a phenyl ring with a pyridine ring (or vice versa) fundamentally alters the molecule's physicochemical properties, target binding kinetics, and metabolic fate.

This guide provides an objective, data-driven comparison of pyrazole-pyridine and pyrazole-phenyl compounds, detailing the causality behind structure-activity relationship (SAR) shifts and providing self-validating experimental protocols for their evaluation.

Physicochemical and Electronic Rationale

The decision to swap a phenyl group for a pyridine group is rarely arbitrary; it is rooted in strict physicochemical causality.

  • Lipophilicity and Solubility: The phenyl ring is highly lipophilic (high LogP) and lacks hydrogen bond acceptors (HBAs). Replacing it with a pyridine introduces a nitrogen atom that acts as a strong HBA, significantly lowering the LogP and improving aqueous solubility.

  • Electronic Distribution (pKa Modulation): Pyridine is an electron-withdrawing group (EWG) compared to the neutral/electron-donating phenyl ring. When attached to a pyrazole, the pyridine ring pulls electron density away from the pyrazole nitrogens, lowering their pKa. This alters the protonation state of the molecule at physiological pH, directly impacting membrane permeability and target residence time.

  • Metabolic Stability: Phenyl rings are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation at the para and meta positions. The electron-deficient nature of the pyridine ring makes it more resistant to oxidative metabolism, though it introduces a new liability for N-oxidation.

SAR_Comparison Core Pyrazole Core Scaffold Phenyl Pyrazole-Phenyl (Lipophilic, Electron-Donating) Core->Phenyl Pyridine Pyrazole-Pyridine (Polar, Electron-Withdrawing) Core->Pyridine Ph_Prop Higher LogP No H-Bond Acceptor Higher CYP450 Liability Phenyl->Ph_Prop Py_Prop Lower LogP Nitrogen = H-Bond Acceptor Improved Metabolic Stability Pyridine->Py_Prop Ph_Target Favorable for: Hydrophobic Pockets Ferroptosis Inhibitors Ph_Prop->Ph_Target Py_Target Favorable for: Kinase Hinge Binding ROCK/LIMK Inhibitors Py_Prop->Py_Target

Caption: Logical relationship diagram detailing the pharmacological impact of phenyl vs. pyridine substitution.

Comparative Performance Data & Case Studies

To objectively compare these scaffolds, we must examine their performance across different biological targets. The superiority of one over the other is entirely context-dependent.

Case Study A: Kinase Inhibition (Hinge-Binding Dynamics)

In the development of kinase inhibitors, the pyrazole-pyridine scaffold frequently outperforms its phenyl counterpart. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting with the backbone NH of a methionine or leucine residue in the kinase hinge region. For example, in the development of 1[1], researchers noted that simple 5- or 6-membered heteroaromatic rings, specifically pyrazole and pyridine, act as highly suitable hinge-binding moieties for ROCK inhibitors, yielding IC50 values < 200 nM[1].

Case Study B: Ferroptosis Inhibition (Electronic Conjugation)

Conversely, pyrazole-phenyl compounds can be superior when target binding relies on π−π stacking or electron-donating effects. In a 2026 study on 2[2], researchers found that substituting a pyrazole with an electron-donating phenyl group significantly enhanced antiferroptosis potency (EC50 = 0.038 μM) compared to the electron-withdrawing pyridine analog[2]. The phenyl group optimized the p−π conjugation energy between the nitrogen atom and the aromatic rings, a feature the pyridine ring disrupted[2].

Case Study C: Antifungal Activity

Both scaffolds show utility in antimicrobial applications. Recent evaluations of 3[3] demonstrated that Schiff bases containing pyrazole-pyridine and pyrazole-phenyl structures both exhibit effective antifungal activities against Aspergillus mold species, with efficacy heavily dependent on the presence and location of nitro-group substitutions[3].

Summary of Quantitative Data
Property / ParameterPyrazole-Phenyl ScaffoldPyrazole-Pyridine ScaffoldMechanistic Driver
Calculated LogP (cLogP) Higher (~3.0 - 4.5)Lower (~1.5 - 2.5)Lack of polar nitrogen in phenyl ring.
H-Bond Acceptors (HBA) Base pyrazole countBase + 1Pyridine nitrogen lone pair.
Kinase Hinge Affinity Moderate to LowHighPyridine N forms direct H-bond with hinge backbone.
Ferroptosis IC50 (Ref Model) 0.038 μM (Highly Potent)> 1.0 μM (Reduced Potency)Enhanced p−π conjugation by electron-donating phenyl.
Metabolic Liability High (CYP450 oxidation)Moderate (N-oxidation risk)Electron-deficient pyridine resists electrophilic CYP attack.

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of these scaffolds must follow a self-validating experimental workflow. Below are the standard methodologies for synthesizing and profiling these compounds.

Experimental_Workflow Step1 Scaffold Synthesis (Suzuki-Miyaura Coupling) Step2 Physicochemical Profiling (LogP, pKa, Solubility) Step1->Step2 Step3 In Vitro Screening (Kinase/Cellular Assays) Step2->Step3 Step4 ADME/Tox Evaluation (Microsomal Stability) Step3->Step4

Caption: Standard experimental workflow for the synthesis and SAR screening of pyrazole derivatives.

Protocol 1: Parallel Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: Suzuki coupling is chosen for its high functional group tolerance, allowing late-stage diversification of a halogenated pyrazole core into both phenyl and pyridine derivatives using commercially available boronic acids.

  • Preparation: In a microwave-safe vial, combine the core halopyrazole (1.0 eq), the respective boronic acid (phenylboronic acid or pyridinylboronic acid, 1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Self-Validation: Always run a control vial without the palladium catalyst to ensure no background nucleophilic aromatic substitution ( SN​Ar ) is occurring.

  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-dioxane/water (4:1 v/v). Purge with N2​ for 5 minutes. Heat under microwave irradiation at 100°C for 30 minutes.

  • Purification: Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient). Confirm identity via LC-MS and 1H-NMR.

Protocol 2: High-Throughput Kinase Assay (ADP-Glo)

Causality: To quantify the hinge-binding affinity differences between the pyridine and phenyl scaffolds, an ATP-competitive assay is required. The ADP-Glo assay measures the ADP formed from a kinase reaction, providing a highly sensitive luminescent readout.

  • Incubation: In a 384-well plate, incubate the purified recombinant kinase (e.g., ROCK-II) with a dose-response dilution of the synthesized compounds (10 μM to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 minutes).

  • Data Analysis: Plot luminescence vs. log[inhibitor] to calculate the IC50. Self-Validation: Include a known reference inhibitor (e.g., Fasudil for ROCK) to validate assay sensitivity.

Protocol 3: Liver Microsomal Stability Assay

Causality: To prove the hypothesis that the pyridine ring improves metabolic stability over the phenyl ring, intrinsic clearance must be measured in vitro.

  • Preparation: Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 μL aliquot and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Strategic Recommendations

When designing a novel drug candidate around a pyrazole core, the choice between a phenyl and pyridine substituent should be dictated by the target's structural biology and the project's ADME bottlenecks:

  • Opt for Pyrazole-Pyridine when targeting kinases where an additional hinge-binding interaction is required, or when the lead series suffers from poor aqueous solubility and high CYP-mediated clearance.

  • Opt for Pyrazole-Phenyl when the target binding site is highly hydrophobic, when electron-donating properties are required to stabilize the active conformation (as seen in ferroptosis inhibitors), or when central nervous system (CNS) penetration is desired (leveraging the higher LogP).

References

  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk)
  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model Source: ACS Publications URL
  • Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles Source: MDPI URL

Sources

Comparative

confirming the mechanism of action of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Confirming the Mechanism of Action of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: A Comparative Guide Executive Summary (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a specialized chemical buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Mechanism of Action of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: A Comparative Guide

Executive Summary

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a specialized chemical building block and putative small-molecule kinase inhibitor. Featuring a privileged pyrazole-pyridine scaffold, this compound is structurally primed to act as an ATP-competitive inhibitor of the Janus Kinase (JAK) family[1]. This guide provides drug development professionals with a comprehensive, self-validating experimental framework to confirm its mechanism of action (MOA), objectively comparing its theoretical performance against established clinical alternatives.

Structural Rationale & Target Hypothesis

The molecular architecture of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine dictates its pharmacological behavior. Understanding these structural vectors is critical before initiating empirical validation:

  • Hinge-Binding Motif (1-Methylpyrazole): The pyrazole ring is a well-documented adenine-mimetic. The unmethylated nitrogen acts as a critical hydrogen bond acceptor (HBA) interacting with the kinase hinge region (e.g., Glu966 in JAK1 or Asp939 in JAK2), while the N-methyl group is accommodated in an adjacent lipophilic pocket[2].

  • Hydrophobic Pocket Engagement (Pyridine): The pyridin-3-yl substituent is positioned to exploit the hydrophobic pocket adjacent to the ATP-binding site, a feature commonly used to tune selectivity between JAK isoforms[1].

  • Solvent Channel Handle (Methanamine): The methanamine group provides a polar vector extending toward the solvent-exposed region, improving aqueous solubility and offering a site for further derivatization (e.g., PROTAC linker attachment).

Objective Comparison with Established Alternatives

To contextualize the performance of this compound, its biochemical and cellular profile must be benchmarked against FDA-approved JAK inhibitors[3]. The table below outlines the comparative metrics required during the validation phase.

CompoundPrimary TargetBinding ModeKey Structural MotifExpected IC₅₀Downstream Cellular Marker
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine JAK1 / JAK2 (Putative)ATP-CompetitivePyrazole-pyridineTo be determined (<50 nM target)pSTAT3 / pSTAT5
Ruxolitinib JAK1 / JAK2ATP-CompetitivePyrrolo[2,3-d]pyrimidine-pyrazole~3 nMpSTAT3 / pSTAT5
Tofacitinib JAK1 / JAK3ATP-CompetitivePyrrolo[2,3-d]pyrimidine~1–5 nMpSTAT1 / pSTAT3

Self-Validating Experimental Workflows

To rigorously confirm the MOA of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, researchers must employ a multi-tiered validation system. Each protocol below is designed to establish causality—moving from direct target engagement to functional cellular phenotype.

Protocol 1: Cell-Free Target Engagement via TR-FRET Kinase Assay

Causality & Logic: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because the time-delayed measurement eliminates compound autofluorescence and light scattering interference[4]. By performing the assay at two different ATP concentrations, this protocol acts as a self-validating system to prove the ATP-competitive nature of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant JAK1 and JAK2 kinase domains, a biotinylated peptide substrate, and ATP at two distinct concentrations: KmATP​ (apparent Michaelis constant) and 10×KmATP​ .

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (starting at 10 µM) into a 384-well microplate.

  • Enzymatic Reaction: Add the kinase and substrate mixture to the compound wells. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mix containing EDTA (to chelate magnesium and halt kinase activity), a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (acceptor)[4].

  • Data Analysis: Measure the emission ratio (665 nm / 615 nm).

    • Validation Check: A rightward shift in the IC₅₀ curve at 10×KmATP​ compared to KmATP​ definitively confirms ATP-competitive antagonism.

Protocol 2: Cellular Pathway Blockade via Phospho-STAT Flow Cytometry

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Evaluating endogenous phosphorylated STAT (pSTAT) proteins confirms that the compound successfully penetrates the cell membrane and halts the specific signal transduction cascade at the exact mechanistic node[5].

Step-by-Step Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a JAK-dependent cell line (e.g., HEL cells for JAK2 V617F) in serum-free media for 4 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat cells with the compound for 2 hours to allow target equilibration and intracellular accumulation. Include Ruxolitinib as a positive control.

  • Cytokine Stimulation: Stimulate cells with IL-6 (to drive JAK1/STAT3) or EPO (to drive JAK2/STAT5) for 15 minutes to induce robust phosphorylation.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde for 10 minutes, followed by permeabilization with ice-cold 90% methanol for 30 minutes to expose nuclear epitopes.

  • Staining & Acquisition: Stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) or anti-pSTAT5 (Tyr694) antibodies. Acquire data via flow cytometry to quantify the dose-dependent reduction in the pSTAT+ population.

Pathway Visualization

MOA Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Active Kinase) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor (1-methyl-3-(pyridin-3-yl)- 1H-pyrazol-4-yl)methanamine Inhibitor->JAK ATP-Competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

ATP-competitive inhibition of JAK by (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine.

References

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Title: A Comprehensive Overview of Globally Approved JAK Inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • Title: Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors Source: ACS Publications URL:[Link]

  • Title: TR-FRET Assays for STAT Protein Source: JoVE Journal URL:[Link]

Sources

Validation

A Head-to-Head Comparison of Pyrazole-Based JNK Inhibitors: An Application Scientist's Guide

Abstract The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, and their dysregulation is implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, and their dysregulation is implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Consequently, JNKs have emerged as a significant therapeutic target. The pyrazole scaffold has proven to be a particularly fruitful starting point for the development of potent and selective JNK inhibitors. This guide provides a detailed, head-to-head comparison of key pyrazole-based JNK inhibitors, offering researchers and drug development professionals a comprehensive analysis of their performance, supported by experimental data and detailed protocols for their evaluation. We will dissect the mechanisms, potency, and selectivity of seminal compounds, including the ATP-competitive inhibitors SP600125 and Tanzisertib (CC-401), and the covalent inhibitor JNK-IN-8, to guide informed compound selection for preclinical research.

Introduction: The Role of JNK in Cellular Signaling

The JNK signaling pathway is a component of the larger mitogen-activated protein kinase (MAPK) cascade. It responds to a variety of extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and environmental stresses like UV irradiation and oxidative stress. As illustrated below, the canonical pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK.

Once activated by dual phosphorylation on threonine and tyrosine residues by MKK4 or MKK7, JNK phosphorylates a range of downstream substrates. The most prominent of these is the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex. Phosphorylation of c-Jun on its N-terminal Ser63 and Ser73 residues enhances its transcriptional activity, leading to the expression of genes involved in inflammation, proliferation, and apoptosis. Given its central role in these fundamental processes, aberrant JNK signaling is a key pathological driver in numerous diseases, making it a compelling target for therapeutic intervention.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events Stress Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun cJun->p_cJun Gene Gene Expression (Inflammation, Apoptosis) p_cJun->Gene regulates

Caption: Simplified JNK Signaling Cascade.

The Pyrazole Scaffold: A Privileged Structure for JNK Inhibition

The pyrazole ring system has become a "privileged scaffold" in medicinal chemistry for kinase inhibitor design. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the hinge-binding motif of ATP, enabling potent and often selective inhibition of various kinases. For JNK, the pyrazole core serves as an excellent anchor within the ATP-binding pocket, with substitutions around the ring system allowing for fine-tuning of potency and selectivity against the three JNK isoforms (JNK1, JNK2, and JNK3) and other related kinases.

Head-to-Head Comparison of Key Pyrazole-Based JNK Inhibitors

We will compare three landmark pyrazole-based compounds that represent different classes of inhibitors and have been extensively used in preclinical research.

ATP-Competitive, Reversible Inhibitors

These inhibitors compete directly with endogenous ATP for binding to the JNK active site.

  • SP600125: One of the first-generation, cell-permeable pyrazole-based JNK inhibitors. It exhibits potent inhibition of all three JNK isoforms. However, its utility as a specific research tool is hampered by significant off-target effects, notably the inhibition of a wide range of other kinases. This lack of selectivity can lead to ambiguous results, making it crucial to validate findings with more selective compounds.

  • Tanzisertib (CC-401): A second-generation, orally bioavailable pyrazole-based inhibitor with improved selectivity over SP600125. It has demonstrated efficacy in preclinical models of inflammatory diseases and has been evaluated in clinical trials. While more selective than its predecessor, it is still important to consider potential off-target activities in experimental design.

ATP-Competitive, Covalent Inhibitor

Covalent inhibitors form a permanent bond with a specific amino acid residue in the target protein, typically offering high potency and prolonged duration of action.

  • JNK-IN-8: This compound is a highly potent and selective covalent inhibitor that targets a non-catalytic cysteine residue (Cys-116 in JNK1) near the ATP-binding pocket. Its mechanism involves first binding reversibly to the active site, followed by the formation of a covalent bond. This covalent nature makes it an excellent tool for achieving sustained and specific JNK inhibition in cells.

Quantitative Performance Comparison

The following table summarizes the reported inhibitory concentrations (IC50) for these compounds. It is critical to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions (e.g., ATP concentration, substrate used). The data presented here are representative values from the literature.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Mechanism of ActionKey Characteristics
SP600125 404090Reversible, ATP-CompetitivePan-JNK inhibitor, significant off-target effects.
Tanzisertib (CC-401) 91613Reversible, ATP-CompetitiveImproved selectivity over SP600125; orally bioavailable.
JNK-IN-8 4.71.90.3Covalent, ATP-CompetitiveHighly potent and selective; targets non-catalytic cysteine.
Selectivity Profiles

Selectivity is arguably the most critical parameter for a chemical probe. While SP600125 is a potent JNK inhibitor, its value is diminished by its activity against numerous other kinases, which complicates data interpretation. For instance, at a concentration of 10 µM, SP600125 inhibits at least 13 other kinases by more than 80%. In contrast, compounds like JNK-IN-8 show much higher selectivity, making them more reliable tools for dissecting JNK-specific functions.

Experimental Protocols for Evaluating JNK Inhibitor Performance

To ensure the trustworthiness and reproducibility of research findings, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize JNK inhibitors.

Inhibitor_Evaluation_Workflow A Step 1: In Vitro Kinase Assay B Determine IC50 (Potency) A->B Yields C Step 2: Cell-Based Assay (Western Blot for p-c-Jun) B->C Proceed if potent D Confirm Cellular Activity (EC50) C->D Yields E Step 3: Target Engagement Assay (CETSA) D->E Proceed if active F Verify Direct Binding in Cells E->F Yields G Candidate Inhibitor G->A

Caption: Workflow for JNK Inhibitor Characterization.

Protocol: In Vitro JNK Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to block 50% of JNK enzymatic activity (IC50) in a purified, cell-free system.

Causality: The choice of ATP concentration is critical. Using a concentration close to the Michaelis-Menten constant (Km) for ATP ensures that the assay is sensitive to competitive inhibitors.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35.

    • Recombinant JNK1, JNK2, or JNK3 enzyme.

    • Biotinylated substrate peptide (e.g., Biotin-c-Jun).

    • ATP solution (at 2x Km concentration).

    • Test inhibitor (serially diluted in DMSO).

  • Assay Setup (384-well plate):

    • To each well, add 5 µL of kinase buffer containing the JNK enzyme.

    • Add 0.1 µL of the serially diluted inhibitor compound (final DMSO concentration <1%).

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction:

    • Add 5 µL of a solution containing the substrate peptide and ATP to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Stop Reaction & Detect:

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™ reagent, which measures ADP production as a proxy for kinase activity).

    • Incubate as per the manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot Analysis of c-Jun Phosphorylation in Cells

This cell-based assay validates that the inhibitor can cross the cell membrane and engage its target in a physiological context.

Causality: Measuring the phosphorylation of a direct, downstream substrate like c-Jun provides functional evidence of JNK inhibition within the cell.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or Jurkat) and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the JNK inhibitor for 1-2 hours.

  • Stimulation:

    • Induce the JNK pathway by treating cells with a known activator (e.g., 20 ng/mL Anisomycin or UV irradiation) for 30 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63/73).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Causality: When an inhibitor binds to its target protein (JNK), it generally increases the protein's stability and melting temperature. This change can be quantified to confirm direct physical interaction in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat intact cells with the inhibitor or vehicle (DMSO) for 1 hour.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble (non-denatured) protein fraction.

    • Analyze the amount of soluble JNK remaining at each temperature by Western blotting or ELISA.

  • Data Interpretation:

    • Plot the percentage of soluble JNK versus temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, direct engagement.

Choosing the Right Inhibitor for Your Research

  • For initial pathway validation studies: A more selective compound like Tanzisertib (CC-401) or JNK-IN-8 is highly recommended over SP600125 to avoid misleading results from off-target effects.

  • For studies requiring long-duration or irreversible inhibition: The covalent inhibitor JNK-IN-8 is an excellent choice. Its high specificity and permanent binding provide a clear and sustained window of JNK inhibition.

Conclusion and Future Directions

The pyrazole scaffold has been instrumental in the development of potent JNK inhibitors. While early examples like SP600125 were pivotal, their utility is limited by poor selectivity. Second-generation compounds like Tanzisertib and advanced covalent probes like JNK-IN-8 offer vastly improved selectivity and potency, enabling more precise dissection of JNK biology. The continued development of isoform-selective inhibitors and probes that can differentiate between JNK's roles in various subcellular compartments remains an active and important area of research. By employing the rigorous evaluation protocols detailed in this guide, researchers can confidently select and validate the appropriate chemical tools to advance our understanding of JNK signaling in health and disease.

References

  • Weston, C. R., & Davis, R. J. (2007). The JNK signal transduction pathway. Current opinion in cell biology, 19(2), 142–149. [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, T. C. (2001). SP600125, an anthrapyrazolone inhibitor of JNK. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • He, L., Yang, G., Li, W., & Li, Z. (2021). The role of JNK inhibitor CC-401 in inflammatory diseases. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 20(2), 126-132. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Celgene Corporation. (2012). A Phase I, Open-label, Dose-escalation Study of CC-401 in Subjects With Myelofibrosis. ClinicalTrials.gov. [Link]

  • Zhang, T., Inobe, T., Li, N., Fields, W. R., & Gray, N. S. (2012). Discovery of a potent and selective covalent JNK inhibitor. ACS medicinal chemistry letters, 3(2), 140-144. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Handling (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine requires a rigorous, chemistry-specific approach to safety. As a complex heteroaryl methanamine, this compound presents unique exposure risks that go beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine requires a rigorous, chemistry-specific approach to safety. As a complex heteroaryl methanamine, this compound presents unique exposure risks that go beyond standard laboratory reagents.

This guide provides drug development professionals and bench scientists with a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and EPA-compliant disposal.

Chemical Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazard profile:

  • High Basicity & Corrosivity: The primary methanamine moiety is highly nucleophilic and basic. Upon contact with the moisture inherent in human skin or mucous membranes, it causes a rapid, localized pH elevation. This leads to the saponification of epidermal lipids and severe, corrosive tissue damage.

  • Enhanced Dermal Penetration: The presence of the pyrazole and pyridine rings significantly increases the molecule's overall lipophilicity. This structural feature allows the compound to permeate the lipid-rich stratum corneum much faster than simple aliphatic amines, elevating the risk of systemic toxicity via dermal absorption.

  • Aerosolization Risk: As a low-molecular-weight free base, this compound can easily form fine dust or aerosols during weighing, transfer, and solvent evaporation, posing a severe inhalation and respiratory tract hazard[1].

Personal Protective Equipment (PPE) Selection Matrix

Under OSHA’s 29 CFR 1910.132 standard, PPE must be selected based on a rigorous, compound-specific hazard assessment[2]. Standard latex gloves are entirely insufficient for heteroaryl amines due to rapid polymer degradation and permeation.

Quantitative & Qualitative PPE Selection Matrix

PPE ComponentSpecificationMechanistic Justification & Quantitative Data
Hand Protection Heavy-duty Nitrile (≥ 5 mil) or NeopreneNitrile provides excellent chemical resistance to basic amines. However, quantitative permeation studies demonstrate that simulated hand movement (flexing) decreases breakthrough time (BT) by up to 33% and increases steady-state permeation rates (SSPR)[3]. Self-Validating Protocol: Double-glove. Perform a tactile stretch test to check for micro-tears before donning. Replace the outer pair every 30 minutes during continuous manipulation.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine splashes or aerosolized dust which can cause irreversible corneal damage. Standard safety glasses are insufficient due to the lack of a peripheral facial seal[4].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatPrevents dermal exposure to the torso and arms[5]. Synthetic fabrics (e.g., polyester) must be avoided, as they can melt or react adversely if exposed to concentrated basic amines or concurrent solvent fires.
Respiratory N95 / P100 Particulate RespiratorRequired only if primary engineering controls (fume hoods) fail, or during a spill cleanup outside of a ventilated area, to prevent inhalation of corrosive particulates[6].

Operational Workflow & Handling Protocol

Engineering controls are the primary line of defense against airborne hazards[4]. The following methodology ensures maximum safety during the manipulation of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine.

Workflow Start Pre-Operation Hazard Assessment PPE Don Appropriate PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ensure Face Velocity >100 fpm) PPE->Hood Handle Dispense & React (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine Hood->Handle Waste Collect Waste in Compatible Container (Segregate from Acids/Oxidizers) Handle->Waste Dispose EPA-Compliant Disposal (RCRA Regulated) Waste->Dispose

Caption: Step-by-step operational workflow for handling heteroaryl methanamines.

Step-by-Step Methodology:

  • System Validation (Fume Hood): Before opening the chemical container, verify that the fume hood monitor reads between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small Kimwipe to the bottom edge of the sash; it should pull gently and steadily inward, visually confirming negative pressure and active containment[1].

  • Dispensing & Manipulation: Use a static-free spatula to transfer the solid. Keep the reagent container as deep inside the hood as comfortably possible (at least 6 inches behind the sash). This prevents the operator's body from creating eddy currents that could pull amine aerosols out of the hood and into the breathing zone[1].

  • Decontamination: After dispensing, wipe down the exterior of the reagent bottle, the balance, and the immediate workspace with a solvent compatible with amines (e.g., dilute isopropanol) before removing any equipment from the hood.

Waste Management & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) and Subpart K guidelines for academic and research laboratories, chemical waste must be managed strictly at the point of generation[7].

  • Chemical Segregation: Because (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a reactive basic amine, it must be strictly segregated from acids (to prevent violent, exothermic acid-base neutralization reactions) and strong oxidizers[8].

  • Containment: Collect all waste—including contaminated gloves, Kimwipes, and reaction byproducts—in a chemically compatible, leak-proof container such as high-density polyethylene (HDPE)[9].

  • Labeling & Storage: Label the container explicitly with "Hazardous Waste," the exact chemical name (no abbreviations), and the primary hazard ("Corrosive/Toxic")[10]. Ensure containers in the Satellite Accumulation Area are kept tightly closed at all times unless actively adding waste[7].

Emergency Response & Spill Protocol

In the event of an accidental spill of the methanamine, immediately execute the following steps:

  • Isolate: Lower the fume hood sash completely. If the spill occurs outside the hood, immediately evacuate personnel from a 10-foot radius.

  • Neutralize & Absorb: Do not use water, as it will dissolve and spread the basic compound. Instead, use a commercially available inert absorbent or a weak, solid-acid spill kit specifically designed for basic amines to neutralize the hazard safely.

  • Collect: Sweep the absorbed material using non-sparking tools, place it into a designated hazardous waste bag, and seal it[11].

  • Report: Document the spill according to your institution's Environmental Health and Safety (EHS) guidelines.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (PMC) / OSHA Guidelines. URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. URL:[Link]

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). United States Environmental Protection Agency (EPA). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.